molecular formula Co2Rh2 B14277164 cobalt;rhodium CAS No. 154104-29-7

cobalt;rhodium

Cat. No.: B14277164
CAS No.: 154104-29-7
M. Wt: 323.6774 g/mol
InChI Key: ICDDNNQAERBYBX-UHFFFAOYSA-N
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Description

Cobalt;rhodium bimetallic nanocatalysts represent a class of advanced materials where the synergy between cobalt and rhodium metals creates highly active and often selective catalysts for energy and synthetic chemistry research. These catalysts are particularly effective in the field of hydrogen storage and production, demonstrating high performance in the hydrolysis of ammonia borane (H 3 NBH 3 ), a solid hydrogen storage material with a 19.6% hydrogen capacity . In this reaction, our cobalt-rhodium nanocatalysts facilitate the release of pure hydrogen gas under mild conditions, achieving high turnover frequencies (TOF), as documented in recent studies . The combination of rhodium, a highly active but expensive noble metal, with more abundant cobalt, enhances catalytic efficiency while potentially reducing the overall cost, making these bimetallic systems a subject of intense investigation . Beyond hydrogen generation, cobalt-rhodium systems have been engineered into heterogeneous catalysts, such as cobalt-rhodium hydrotalcite-type materials, which show excellent activity in the hydroformylation of alkenes—a key industrial process for aldehyde synthesis . These materials are typically synthesized through methods like co-reduction stabilized by polymers or integrated into inorganic matrices, ensuring robust and recyclable catalysts . This product is intended for research applications in catalysis and materials science and is designated For Research Use Only. It is not intended for personal, therapeutic, or diagnostic use.

Properties

CAS No.

154104-29-7

Molecular Formula

Co2Rh2

Molecular Weight

323.6774 g/mol

IUPAC Name

cobalt;rhodium

InChI

InChI=1S/2Co.2Rh

InChI Key

ICDDNNQAERBYBX-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Rh].[Rh]

Origin of Product

United States

Synthetic Methodologies for Cobalt Rhodium Compounds

Preparation of Heterobimetallic Nanostructures and Alloys

The synthesis of cobalt-Rhodium heterobimetallic nanostructures and alloys is a burgeoning field, driven by their potential applications in catalysis and materials science. Various methods have been developed to control the size, composition, and morphology of these materials, which in turn dictates their functional properties.

Co-reduction Pathways for Cobalt-Rhodium Nanoclusters and Nanoparticles

A prevalent method for synthesizing cobalt-rhodium nanoclusters and nanoparticles is the co-reduction of cobalt and rhodium salt precursors in a suitable solvent system. This approach allows for the simultaneous reduction of both metal ions, leading to the formation of bimetallic nanoparticles.

One reported method involves the co-reduction of cobalt and rhodium cations in an ethanol (B145695)/water mixture at reflux temperature. researchgate.netrepec.org This process yields highly stable poly(N-vinyl-2-pyrrolidone)-stabilized cobalt-rhodium nanoclusters. researchgate.netrepec.org Another approach utilizes sodium borohydride (B1222165) as a reducing agent in an aqueous solution at room temperature, with hexadecyltrimethylammonium bromide acting as a surfactant to stabilize the resulting nanoclusters. A facile chemical reduction method has also been employed to synthesize cobalt nanoparticles supported on reduced graphene oxide sheets, utilizing polyvinylpyrrolidone (B124986) as a surfactant.

The synthesis of Co-Ru bimetallic nanoparticles has been achieved through the co-reduction of Co(II) and Ru(III) salts in octan-1-ol, which serves as both a solvent and a mild reducing agent. researchgate.net Similarly, cobalt nanoparticles have been synthesized via the chemical reduction of cobalt (II) chloride hexahydrate in deionized water with sodium borohydride as the reducing agent. mdpi.com

For the synthesis of nanoalloys, a phase transfer method can be employed. This involves the transfer of metal ions from an aqueous phase to an organic phase using an extractant molecule, followed by chemical reduction. rsc.org This technique has been used to produce CoPt nanoalloys. rsc.org

Table 1: Co-reduction Synthesis Methods for Cobalt-Rhodium Nanoparticles

Reducing Agent Stabilizer/Surfactant Solvent Precursors Resulting Material
Refluxing ethanol/water Poly(N-vinyl-2-pyrrolidone) Ethanol/water Cobalt and rhodium cations Poly(N-vinyl-2-pyrrolidone)-stabilized cobalt-rhodium nanoclusters researchgate.netrepec.org
Sodium borohydride Hexadecyltrimethylammonium bromide Aqueous solution Rhodium and cobalt salts Rh0.63Co0.37@CTAB nanoclusters
Sodium borohydride Polyvinylpyrrolidone Deionized water Cobalt (II) chloride hexahydrate Cobalt nanoparticles on reduced graphene oxide researchgate.net
Octan-1-ol None (solvent acts as reducing agent) Octan-1-ol Co(II) and Ru(III) salts Co-Ru bimetallic nanoparticles researchgate.net

Solid-State Synthesis via Ball Milling and Thermal Decomposition for Rhodium-Cobalt Alloys

Solid-state synthesis methods, such as ball milling and thermal decomposition, offer solvent-free and often energy-efficient routes to rhodium-cobalt alloys. These techniques are particularly useful for producing powdered materials and supported catalysts.

A prominent example is the fabrication of rhodium-cobalt alloy nanoparticles on nitrogen-doped carbon supports (RhCo/NC). mdpi.comresearchgate.netpsecommunity.org This process involves the high-energy ball milling of rhodium(III) acetylacetonate (B107027) and cobalt(II) acetylacetonate with urea (B33335), followed by thermal decomposition at 700°C under a nitrogen atmosphere. mdpi.compsecommunity.org The ball milling step ensures intimate mixing of the precursors, while the subsequent thermal treatment leads to the reduction of the metal salts and the formation of the alloy nanoparticles, with urea serving as the source for the nitrogen-doped carbon support. mdpi.compsecommunity.org This method has been shown to produce small, well-dispersed nanoparticles with an average diameter of approximately 4 nm. mdpi.comresearchgate.netpsecommunity.org

Another approach involves the thermal decomposition of double-complex salts, such as [Co(NH₃)₆][Rh(C₂O₄)₃], in inert or reducing atmospheres. semanticscholar.orgmdpi.com Complete decomposition to form CoₓRh₁₋ₓ solid solutions is achieved at temperatures between 320 and 450°C. semanticscholar.orgmdpi.com The use of such precursors, where metal atoms are mixed at a molecular level, facilitates the formation of metastable metal solid solutions at relatively low temperatures. researchgate.net

Mechanochemical synthesis, a form of ball milling, has also been utilized to prepare supported bimetallic catalysts. acs.org This one-step procedure involves the high-energy ball milling of bulk metal powders with an oxide support. acs.org This technique has been successfully applied to create supported Au-Pd and Au-Cu nanoparticles and is a viable route for producing a broad range of supported metal catalysts, including those with cobalt and rhodium. acs.org

Table 2: Solid-State Synthesis Parameters for Rhodium-Cobalt Alloys

Method Precursors Support/Matrix Key Parameters Resulting Material
Ball Milling & Thermal Decomposition Rhodium(III) acetylacetonate, Cobalt(II) acetylacetonate, Urea Nitrogen-doped carbon Ball milling followed by heating to 700°C under N₂ flow. mdpi.compsecommunity.org RhCo/NC nanoparticles (~4 nm) mdpi.comresearchgate.netpsecommunity.org
Thermal Decomposition [Co(NH₃)₆][Rh(C₂O₄)₃] None Heating to 320-450°C in He or H₂ atmosphere. semanticscholar.orgmdpi.com CoₓRh₁₋ₓ solid solutions semanticscholar.orgmdpi.com
Mechanochemical Synthesis Bulk metal powders Oxide support (e.g., MgO, YSZ) High-energy ball milling of metals and support. acs.org Supported bimetallic nanoparticles acs.org

Supported Cobalt-Rhodium Catalysts for Heterogeneous Applications

The immobilization of cobalt-rhodium nanoparticles on solid supports is crucial for their application in heterogeneous catalysis, as it facilitates catalyst separation and reuse. Various supports and preparation methods have been explored to optimize the performance of these catalysts.

One common technique is incipient wetness impregnation , where a solution containing the metal precursors is added to a porous support until the pores are filled. researchgate.net This method has been used to prepare alkali-modified trimetallic Co-Rh-Mo catalysts on activated carbon and multi-walled carbon nanotubes for higher alcohol synthesis. researchgate.net Similarly, Co/CeO₂-ZrO₂ catalysts have been prepared by wet incipient impregnation for ethanol steam reforming. researchgate.net The wet impregnation method is considered attractive due to its simplicity and cost-effectiveness in dispersing metal particles over high-surface-area substrates. mdpi.com

Another approach involves the thermal decomposition of a heterobimetallic carbonyl compound , such as Co₂Rh₂(CO)₁₂, in the presence of a support material like charcoal. acs.org In this method, a solution of the carbonyl compound is heated, and then the support is added to the cooled solution, resulting in the immobilization of the nanoparticles on the support. acs.org

Deposition-precipitation is another method where the metal precursors are precipitated onto the support from a solution. acs.org This can be achieved by changing the pH of the solution. acs.org For instance, rhodium-promoted cobalt catalysts supported on CeO₂ have been prepared by wetness impregnation for oxidative steam reforming of acetic acid. bohrium.com

The choice of support material can significantly influence the catalytic properties. Nitrogen-doped porous carbon has been used as a support for Rh-Co alloy nanoparticles, which have shown high catalytic performance in C-Se coupling reactions and p-nitrophenol reduction. rsc.org

Table 3: Preparation Methods for Supported Cobalt-Rhodium Catalysts

Preparation Method Precursors Support Application
Incipient Wetness Impregnation (NH₄)₆Mo₇O₂₄·4H₂O, K₂CO₃, Co(NO₃)₂·6H₂O Activated Carbon, MWCNTs Higher alcohol synthesis researchgate.net
Incipient Wetness Impregnation Metal acetylacetonates SiO₂ nanoparticles Carbon nanotube growth mdpi.com
Thermal Decomposition Co₂Rh₂(CO)₁₂ Charcoal Pauson-Khand reaction, carbonylations, hydrogenation acs.org
Wetness Impregnation Rh(NO₃)₃, Co(NO₃)₂ CeO₂ Oxidative steam reforming of acetic acid bohrium.com
Thermal Decomposition/Reduction Metal precursors, Urea Nitrogen-doped porous carbon C-Se coupling, p-nitrophenol reduction rsc.org

Synthesis of Cobalt-Rhodium Alloy Aerogels

Cobalt-rhodium alloy aerogels represent a class of materials with high porosity, large surface area, and a three-dimensional network structure. These properties make them highly attractive for catalytic applications.

A facile, one-pot wet-chemical strategy has been developed for the synthesis of rhodium-based spongy aerogels co-incorporated with transition metals like cobalt and boron (RhCoB). rsc.org This method allows for the creation of a 3D network-shaped spongy architecture. rsc.org The synthesis of metal-doped monolithic organic aerogels can be achieved by adding the metal precursor to the initial mixture before gelation. researchgate.net

The sol-gel process combined with supercritical drying is another promising approach for synthesizing highly active aerogel catalysts. researchgate.net This method can produce catalysts with high specific surface area, large pore volume, and strong metal-support interactions. researchgate.net Metal aerogels are typically fabricated via a sol-gel process followed by special drying techniques like supercritical drying or freeze-drying. pku.edu.cn

Synthesis of Organometallic and Coordination Complexes of Cobalt and Rhodium

The synthesis of discrete organometallic and coordination complexes containing both cobalt and rhodium offers insights into the fundamental bonding and reactivity of these bimetallic systems. These complexes can also serve as precursors for the synthesis of well-defined nanoparticles and catalysts.

Carbonyl Complexes: Formation with Stanna-closo-dodecaborate Ligands

For instance, the heterobimetallic carbonyl cluster Co₂Rh₂(CO)₁₂ has been synthesized and used as a precursor to generate Co-Rh nanoparticles. rsc.orgrsc.org The thermal decomposition of this cluster in a high-boiling solvent in the presence of stabilizing agents leads to the formation of nanoparticles with a fixed 2:2 stoichiometry of cobalt to rhodium. rsc.orgrsc.org These nanoparticles have proven to be effective catalysts in various carbonylation reactions. rsc.orgrsc.org

The synthesis of such clusters typically involves the reaction of appropriate cobalt and rhodium carbonyl precursors under controlled conditions. The resulting cluster can then be isolated and characterized before being used in subsequent reactions or as a single-source precursor for nanomaterials.

Pentamethylcyclopentadienyl Cobalt and Rhodium Dicarbonyl Complexes

The synthesis of pentamethylcyclopentadienyl (Cp*) cobalt and rhodium dicarbonyl complexes, denoted as (η⁵-C₅Me₅)M(CO)₂, where M is Co or Rh, serves as a foundational aspect of organometallic chemistry. These complexes are significant starting materials for a variety of other organometallic compounds. researchgate.netnist.gov

Reactions involving but-2-yne with (η⁵-C₅Me₅)M(CO)₂ (M = Co or Rh) primarily yield cyclopentadienone complexes, specifically (η⁵-C₅Me₅)M[C₄Me₄CO]. researchgate.net In the case of cobalt, the reaction also produces some hexamethylbenzene. The rhodium system, however, yields a pentadienone-dirhodium complex, (η⁵-C₅Me₅)₂Rh₂(MeC₂Me)₂CO, in addition to the main product. researchgate.net When hexafluorobut-2-yne is used as the reactant, both cobalt and rhodium complexes produce the corresponding cyclopentadienone complexes, (η⁵-C₅Me₅)M[C₄(CF₃)₄CO], as the major products. researchgate.net

The electronic structure and bonding characteristics of these complexes have been studied using techniques like photoelectron spectroscopy, providing insights into their reactivity. nist.gov For instance, half-sandwich cobalt(III) and rhodium(III) complexes, such as CpCo(PyS)I and CpRh(PyS)Cl, have been synthesized from the reaction of lithium pyridine-2-thiolate (B1254107) with CpCo(CO)I₂ and [CpRhCl₂]₂, respectively. researchgate.net

Dinuclear Halide-Bridged Cobalt(I) and Rhodium(I) Diphosphine Complexes

Dinuclear halide-bridged complexes of cobalt(I) and rhodium(I) containing diphosphine ligands are important as catalyst precursors. The synthesis of neutral dimeric μ²-X-bridged diphosphine rhodium complexes of the type [{Rh(diphosphine)(μ²-X)}₂] (where X = Cl, OH) is typically achieved in situ. researchgate.net This involves the addition of diphosphine ligands to rhodium precursors like [{Rh(diolefin)(μ²-X)}₂] (diolefin = cyclooctadiene or norbornadiene) or [{Rh(monoolefin)₂ (μ²-Cl)}₂] (monoolefin = cyclooctene (B146475) or ethylene). researchgate.net

However, the in situ method can lead to the formation of other species depending on the diphosphine ligand, solvent, temperature, and rhodium precursor. researchgate.net An X-ray diffraction analysis of [{Rh(NO)Br([Ph₂PO]₂H)}₂] revealed a highly symmetrical dinuclear halide-bridged structure. journals.co.za

Cobalt- and Rhodium-Corrole-Triphenylphosphine Complexes

The synthesis of cobalt and rhodium-corrole-triphenylphosphine complexes has been revisited to understand their electronic structures. osti.govresearchgate.net Cobalt insertion into corroles is often accomplished in alcoholic solvents like methanol (B129727) in the presence of an axial ligand. osti.gov However, due to solubility issues with some free-base corroles, THF is used as an alternative solvent, allowing for complete cobalt insertion at 45-50 °C. osti.gov

A reinvestigation into these complexes has revealed a subtle picture of their electronic structures. researchgate.net Spectroscopic and computational studies suggest that cobalt-corrole-triphenylphosphine complexes have partial Co(II)-corrole•²⁻ character, indicating a noninnocent corrole (B1231805) ligand. researchgate.net In contrast, the analogous rhodium corroles show no evidence of a noninnocent corrole and are best described as Rh(III)-corrole³⁻. researchgate.net Electrochemical studies show that both cobalt and rhodium complexes undergo multiple oxidation and reduction steps. acs.org

Terminal Neutral Borylene Complexes of Cobalt and Rhodium

Terminal neutral borylene complexes of cobalt and rhodium represent a fascinating class of compounds with unique bonding characteristics. The synthesis of the first cobalt terminal borylene complex, CpCo(CO)[BN(SiMe₃)₂], was achieved through the photolysis of a mixture of (OC)₅W[BN(SiMe₃)₂] and CpCo(CO)₂. psu.edu This reaction proceeds through a heterodinuclear bridged borylene intermediate, CpCo(CO)[μ-BN(SiMe₃)₂]W(CO)₅. psu.edu

Similarly, the first terminal borylene complexes of rhodium were synthesized by stirring solutions of the molybdenum complex (CO)₅Mo[BN(SiMe₃)₂] with CpRh(CO)₂. psu.edu Theoretical studies on complexes of the type [(η⁵-C₅H₅)(CO)M(BNX₂)] (M = Co, Rh, Ir; X = Me, SiH₃, SiMe₃) have provided insights into their geometry, electronic structure, and bonding. researchgate.netacs.org These studies indicate that the M-B bonds are essentially double bonds, and the bonding has a significant degree of ionic character. acs.org The interaction energy of the M=BNX₂ bond increases in the order Co ≤ Rh < Ir. researchgate.netacs.org

Preparation of Mixed Cobalt/Rhodium Carbonyl Clusters

Mixed-metal carbonyl clusters containing cobalt and rhodium have attracted significant attention due to their potential as catalysts. The dianion [Co₄Rh₂C(CO)₁₃]²⁻, the first example of an octahedral mixed-metal carbido-carbonyl cluster of cobalt and rhodium, was synthesized by treating [Co₃C(CO)₉Cl] with [PPh₄][Rh(CO)₄] in THF. unimib.it

Another example is the butterfly cluster [Rh₂Co₂(CO)₆(μ-CO)₄(μ₄,η²-HC≡CFeCp₂)], which was obtained from the reaction of [Rh₂Co₂(CO)₁₂] with the alkyne ligand HC≡CFeCp₂. researchgate.net Furthermore, nitrido-encapsulated heterometallic cluster anions such as [Co₁₀Rh(N)₂(CO)₂₁]³⁻, [Co₁₀Rh₂(N)₂(CO)₂₄]²⁻, and [Co₁₁Rh(N)₂(CO)₂₄]²⁻ have been prepared through tailored redox-condensation reactions. nih.gov The reaction of Fe₂(CO)₉ with (π-C₅H₅)M(CO)₂ (M = Co or Rh) has also led to the formation of new polynuclear carbonyl complexes containing iron with cobalt or rhodium. rsc.org

Catalytic Synthesis Approaches in the Presence of Cobalt and Rhodium

Cobalt- or Rhodium-Catalyzed C-H Activation and Functionalization

Cobalt and rhodium complexes have emerged as powerful catalysts for C-H activation and functionalization, offering efficient and atom-economical routes to complex organic molecules. researchgate.net Trivalent rhodium complexes with a pentamethylcyclopentadienyl (Cp*) ligand are particularly successful for directing group-assisted C-H functionalization reactions. researchgate.net Cobalt, being less expensive and more abundant, presents an attractive alternative to rhodium. researchgate.net

CpCo(III) catalysts not only facilitate similar transformations as their rhodium counterparts but also exhibit unique reactivity and selectivity in several reactions. researchgate.net While C-H bond activation has been extensively studied with iridium and rhodium complexes, cobalt has also been shown to activate sp³ C-H bonds. nih.gov For instance, the cobalt(I) complex [(Cp)Co(VTMS)₂] (VTMS = vinyltrimethylsilane) catalyzes the transfer dehydrogenation of protected amines to form enamines under mild conditions. nih.gov

A notable application is the highly stereo- and chemoselective intermolecular coupling of various heterocycles with dialkynylphosphine oxides, catalyzed by either cobalt or rhodium complexes. rsc.orgrsc.org This method provides an efficient pathway to functionalized 1,2-dihydrophosphete (B14263213) oxides. rsc.orgrsc.org The proposed mechanism for the Co(III)-catalyzed system involves C-H activation at the C(2) position of the heterocycle to form a cyclometalated intermediate, followed by migratory insertion into an alkyne unit of the diyne. rsc.org

Dearomatization Methodologies Catalyzed by Rhodium and Cobalt

Dearomatization reactions represent a powerful strategy in organic synthesis, transforming flat, aromatic compounds into complex, three-dimensional polycyclic structures rich in sp3-hybridized carbon centers. iacademic.info This process, which disrupts the aromaticity of a system, has become an efficient method for creating spiro, fused, and bridged cyclic systems that are prevalent in medicinal and materials chemistry. iacademic.info Transition metal catalysis, particularly employing rhodium and cobalt, has been instrumental in advancing these transformations. iacademic.info

Rhodium complexes have proven to be versatile catalysts for dearomatization. For instance, Rh(III) catalysts can mediate a formal [3C+2C] dearomatizing annulation between 2-alkenylphenols and alkynes. acs.org This reaction proceeds under mild, oxidative conditions and involves the cleavage of a terminal C–H bond on the alkene moiety, leading to the formation of highly valuable spirocyclic skeletons with high selectivity. acs.org A proposed mechanism suggests the reaction initiates with the coordination of the phenol (B47542) to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. Subsequent alkyne insertion and reductive elimination yield the spirocyclic product. acs.org Furthermore, chiral rhodium catalysts have been successfully employed in the enantioselective dearomatization of pyrroles using carbene precursors derived from enol silyl (B83357) ether-substituted azo esters. iacademic.info

Cobalt catalysis has also been effectively utilized in dearomatization reactions. Metal salts of cobalt are known to facilitate dearomatization reactions between indoles and alkynes. iacademic.info While less common in direct substrate dearomatization, the principle of dearomatization is also observed in the reactivity of certain cobalt pincer complexes. In some catalytic C-H borylation reactions, the pyridine-based pincer ligand can undergo a dearomatization/aromatization sequence as part of the catalytic cycle, demonstrating the accessibility of dearomatized cobalt-complex intermediates. nih.gov

Table 1: Examples of Dearomatization Reactions Catalyzed by Rhodium and Cobalt

Aromatic SubstrateReagentCatalyst SystemProduct TypeRef
2-AlkenylphenolAlkyne[Cp*RhCl2]2 / OxidantSpirocyclic ketone acs.org
PyrroleEnol silyl ether-substituted azo esterChiral Rhodium CatalystDearomatized cycloadduct iacademic.info
Indole (B1671886)AlkyneCobalt saltsDearomatized indole derivative iacademic.info

Cycloaddition Reactions Mediated by Cobalt and Rhodium Complexes

Transition metal-mediated cycloaddition reactions are highly efficient and atom-economical processes for the construction of carbo- and heterocyclic ring systems from simple, unsaturated precursors. Cobalt and rhodium complexes are particularly prominent in catalyzing a wide array of these transformations, including [2+2+2], [6+2], and other higher-order cycloadditions. iacademic.infoacs.orgacs.orgatomiclayerdeposition.com

The [2+2+2] cycloaddition, which typically involves the combination of three unsaturated components like alkynes and nitriles, is a powerful tool for synthesizing substituted aromatic compounds such as pyridines. acs.orgatomiclayerdeposition.com Both cobalt and rhodium complexes are effective catalysts for this transformation. acs.org The generally accepted mechanism for alkyne cyclotrimerization begins with the oxidative coupling of two alkyne units to the metal center, forming a metallacyclopentadiene intermediate. iacademic.info A third unsaturated molecule then incorporates into the complex, leading to the final aromatic product via reductive elimination. iacademic.info While catalysts like CpCo(CO)₂ are frequently used, they are often required in stoichiometric amounts. iacademic.info

Cobalt and rhodium complexes also demonstrate significant utility in [6+2] cycloaddition reactions, providing access to eight-membered carbocycles. Co(I) complexes are noted as excellent catalysts for the intermolecular [6+2] cycloaddition of cycloheptatrienes with various 2π-components like alkynes. acs.org Similarly, rhodium complexes are pivotal in catalyzing such reactions. The choice of the rhodium catalyst and its ligand system can significantly influence the reaction's efficiency; for example, using [RhCl(CO)dppp]₂ can lead to a marked increase in the yield of the desired bicyclic product compared to other rhodium carbonyl catalysts. acs.org

Recent research has expanded the scope of these reactions to other cycloaddition variants. For instance, cobalt(I) catalysts have been developed for formal (3+2+2) intramolecular cycloadditions of enynylidenecyclopropanes, yielding 5,7,5-fused tricyclic systems. researchgate.net The scope of this cobalt-catalyzed reaction is complementary to similar annulations based on palladium and rhodium catalysts. researchgate.net Furthermore, theoretical studies have revealed that the oxidation state of the metal center (cobalt or rhodium) can dictate the reaction pathway. Lower oxidation states (MI/MIII) tend to favor a [3+2] cyclization, whereas higher oxidation states (MIII/MV) can promote a [4+2] annulation pathway. researchgate.net

Table 2: Overview of Cycloaddition Reactions Mediated by Cobalt and Rhodium Complexes

Cycloaddition TypeSubstratesCatalyst ExamplesProduct TypeRef
[2+2+2]Diynes, NitrilesCpCo(CO)₂, Rhodium complexesPyridines iacademic.infoacs.org
[6+2]Cycloheptatrienes, AlkynesCo(I) complexes, [RhCl(CO)dppp]₂Bicyclic systems acs.org
(3+2+2)EnynylidenecyclopropanesCoBr₂/bisphosphine ligandFused tricyclic systems researchgate.net
[4+2]Oximes, Alkynes[CoCp] and [RhCp] complexesIsoquinolines researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Cobalt Rhodium Systems

Electronic Absorption Spectroscopy for Nanocluster Characterization

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, serves as a fundamental tool for the initial characterization of cobalt-rhodium nanoclusters. repec.orgresearchgate.net The formation of bimetallic nanoclusters can be monitored by observing changes in the absorption spectra. For instance, the co-reduction of cobalt and rhodium ions in solution to form poly(N-vinyl-2-pyrrolidone)-stabilized nanoclusters is confirmed by the disappearance of the absorption peak associated with the metal precursors and the emergence of a new spectral feature corresponding to the formation of the nanoclusters. irphouse.com In the synthesis of iridium nanoclusters, a similar phenomenon is observed where an initial peak at approximately 415 nm diminishes over time, while a new peak at about 235 nm appears, signaling the formation of Ir(0) nanoclusters. irphouse.com The position and shape of the plasmon resonance band in the UV-Vis spectrum can provide preliminary information about the size and composition of the nanoparticles.

High-Resolution Electron Microscopy Techniques

Transmission Electron Microscopy (TEM) for Morphological and Size Analysis

Transmission Electron Microscopy (TEM) is an indispensable technique for directly visualizing the morphology, size distribution, and dispersion of cobalt-rhodium nanoparticles. repec.orgresearchgate.netresearchgate.net High-resolution TEM (HRTEM) can further provide insights into the crystalline structure of individual particles.

Studies on poly(N-vinyl-2-pyrrolidone)-stabilized cobalt-rhodium nanoclusters have utilized TEM to determine their size and morphology. repec.orgresearchgate.net Similarly, the structure of bimetallic cobalt-rhodium particles stabilized in a polymer matrix has been investigated using HRTEM, revealing that the particles are well-dispersed. wordpress.com For Co0.5Rh0.5 nanoparticles, varying the concentration of metal precursors resulted in different mean diameters of 2.7 nm and 1.75 nm. wordpress.comresearchgate.net In another study, Rh-Co2O3 heteroaggregate nanostructures were characterized by TEM to understand their morphology and particle size distribution. nih.gov

The table below summarizes TEM findings for various cobalt-rhodium systems:

SystemPrecursor/StabilizerMean Particle Size/DiameterMorphological ObservationsCitation
Co-Rh NanoclustersPoly(N-vinyl-2-pyrrolidone)Not specified in abstractNanocluster formation repec.orgresearchgate.net
Co0.5Rh0.5 ParticlesOrganometallic precursors in polymer matrix2.7 nm and 1.75 nmWell-dispersed, not crystallized wordpress.comresearchgate.net
Co0.75Rh0.25 ParticlesOrganometallic precursors in polymer matrix2.2 nmNot crystallized, some oxidized to Co3O4 researchgate.net
Co0.25Rh0.75 ParticlesOrganometallic precursors in polymer matrix2.5 nmWell-crystallized, some polycrystalline researchgate.net
Rh-Co2O3 NPsIn situ transformation of Rh@Co NPsNot specified in abstractHeteroaggregate nanostructures nih.gov

X-ray Based Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and, critically, the oxidation states of cobalt and rhodium in various materials. repec.orgresearchgate.netresearchgate.net

In the study of poly(N-vinyl-2-pyrrolidone)-stabilized cobalt-rhodium nanoclusters, XPS was employed to ascertain their chemical composition. repec.orgresearchgate.net For Rh-Co2O3 nanoparticles, XPS analysis revealed the presence of both Rh(0) and oxidized Rh(3+) species, with binding energies for Rh 3d5/2/3d3/2 at 307.1/311.9 eV and 309.0/313.7 eV, respectively. nih.govacs.org The same study showed that cobalt was present exclusively as Co(3+), with binding energies for Co 2p3/2/2p1/2 at 781.2/796.7 eV. nih.govacs.org The surface elemental ratios can also be quantified using XPS, as demonstrated for Rh@Co and Rh-Co2O3 nanoparticles, where the Co/Rh ratios were found to be 2.3/1.0 and 2.5/1.0, respectively. nih.gov

The table below presents XPS data for different cobalt-rhodium systems:

SystemElementOxidation State(s)Key Binding Energies (eV)Citation
Rh-Co2O3 NPsRhRh(0), Rh(3+)3d5/2/3d3/2: 307.1/311.9 (Rh0), 309.0/313.7 (Rh3+) nih.govacs.org
Rh-Co2O3 NPsCoCo(3+)2p3/2/2p1/2: 781.2/796.7 nih.govacs.org
Rh@Co NPsCoNot specifiedNot specified nih.gov
Rh/CeO2RhRh(0), Rh(x+)Rh 3d scispace.com
Co-Rh/CeO2Co, RhNot specifiedNot specified rsc.org

X-ray Absorption Spectroscopy for Electronic Structure Investigations

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local geometric and electronic structure of the absorbing atom.

In studies of bimetallic cobalt-rhodium nanoparticles immobilized in a supported ionic liquid phase (CoxRh100−x@SILP), Co and Rh K-edge XAS confirmed the formation of zero-valent bimetallic nanoparticles. researchgate.net The similarity of the Rh K-edge spectra to that of a Rh foil indicated that rhodium remains in a zero-valent state. researchgate.net EXAFS analysis of Co K-edge data for Co@SILP revealed Co-Co scattering paths, providing information on the coordination environment. researchgate.net The application of XAS has also been crucial in characterizing the electronic structure of dicobalt complexes, where it was used to probe both occupied and vacant valence orbitals. chemrxiv.org In cobalt-oxide films, Co K-edge XANES and EXAFS have been used to assign the oxidation state and ligand field of cobalt, suggesting the presence of Co(3+) in a near-octahedral oxygen coordination environment. mdpi.com

X-ray Crystal Structure Analysis for Molecular and Supramolecular Geometries

For a terminal phosphinidene (B88843) complex, CpR(L)M=PAr, where M is cobalt, an X-ray crystal structure determination confirmed an E configuration for the Co=P bond. uu.nl The analysis revealed a short Co(1)-P(1) bond of 2.1102(8) Å, indicative of its double-bond character, and a normal Co(1)-P(2) single bond distance of 2.1893(8) Å. uu.nl In a review of dithiocarbamate (B8719985) complexes of cobalt, rhodium, and iridium, the importance of X-ray crystallography in elucidating the coordination environments and the effects of ligand modifications on the molecular structure is highlighted. The crystal structure of the double-complex salt [Rh(NH3)6][Co(C2O4)3] has been determined, showing isolated [Rh(NH3)6]3+ cations and [Co(C2O4)3]3- anions. mdpi.com The Rh-N bond lengths in the cation range from 2.052(2) to 2.087(2) Å, and the Co-O bond lengths in the anion range from 1.889(2) to 1.900(2) Å. mdpi.com

The following table summarizes key structural parameters obtained from X-ray crystal structure analysis for selected cobalt-rhodium containing compounds:

CompoundMetal Center(s)Key Bond Lengths (Å)Key Bond Angles (°)Citation
CpR(L)Co=PArCoCo(1)-P(1): 2.1102(8), Co(1)-P(2): 2.1893(8)P(1)-Co(1)-P(2): 89.96(3) uu.nl
[Rh(NH3)6][Co(C2O4)3]Rh, CoRh-N: 2.052(2) - 2.087(2), Co-O: 1.889(2) - 1.900(2)N-Rh-N: 88.00(10) - 92.07(11), O-Co-O (chelate): 86.21(8) - 88.26(9) mdpi.com
[Co(C,H,N,),CI,]CoCo-N: 1.989, 1.997; Co-Cl: 2.264, 2.237Deviations up to 5.7° from ideal tetrahedral rsc.org
[Rh(ed3a)(OH₂)]·H₂ORhRh-O(water): 2.072(2), Other Rh-donor: 1.996(2) - 2.050(2)cis angles: 83.0(7) - 98.6(7), trans angles: 169.0(8) - 178.6(7) rsc.org
Na[Rh(ed3a)Cl]·H₂ORhRh-Cl: 2.353(1), Other Rh-donor: 2.008(3) - 2.074(3)cis angles: 83.0(1) - 97.4(1), trans angles: 168.1(1) - 178.3(1) rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei in cobalt-rhodium systems. By analyzing the NMR spectra of various isotopes, detailed information about molecular structure, bonding, and dynamics can be obtained in both solution and the solid state.

The characterization of bimetallic cobalt-rhodium complexes and materials often involves the direct and indirect observation of less common NMR-active nuclei, such as ¹⁰³Rh, ¹¹⁹Sn, and ¹¹B.

¹⁰³Rh NMR: As a 100% naturally abundant spin-1/2 nucleus, ¹⁰³Rh is a direct probe of the rhodium environment. However, its very small and negative gyromagnetic ratio presents significant challenges for detection, often requiring advanced techniques like polarization transfer from more sensitive nuclei such as ¹H. rsc.orgsoton.ac.uk For instance, robust solid-state NMR (SSNMR) protocols using the broadband adiabatic inversion-cross polarization (BRAIN-CP) pulse sequence have been developed to acquire high-quality ¹⁰³Rh SSNMR spectra. rsc.orgosti.gov The ¹⁰³Rh chemical shift is highly sensitive to the coordination environment, oxidation state, and ligand properties. researchgate.net In rhodium carbonyl complexes, which are relevant to catalytic systems that can include cobalt, ¹⁰³Rh NMR is a valuable tool. researchgate.netacs.org Studies on rhodium(I) cyclooctadiene complexes have shown the influence of steric and electronic effects of ligands on ¹⁰³Rh chemical shifts. rsc.orgnih.gov

¹¹⁹Sn NMR: In systems where tin is used as a ligand or a component of the catalyst support, ¹¹⁹Sn NMR provides critical structural information. For example, in cobalt and rhodium carbonyl complexes with stanna-closo-dodecaborate ligands, both solution and solid-state ¹¹⁹Sn NMR have been employed. acs.orgugr.es The reaction of [RhCl₂(Cp*)]₂ with certain tin-containing compounds can yield complexes where the absence of a ¹⁰³Rh coupling in the ¹¹⁹Sn NMR spectrum, which showed a signal at δ 127.8 ppm, confirmed the lack of a direct Sn-Rh bond in that specific product. rsc.org The electrochemical synthesis of tin-cobalt carbonyl complexes, such as Sn[Co(CO)₄]₄, also utilizes ¹¹⁹Sn NMR for characterization. capes.gov.br

¹¹B NMR: This technique is essential for characterizing cobalt-rhodium systems containing boride or borane-derived ligands, such as the stanna-closo-dodecaborate complexes. acs.org In the ¹¹B NMR spectra of dihalo derivatives of bis(dicarbollyl)cobalt(III), correlations have been identified between the chemical shifts of substituted boron atoms and other boron atoms within the carborane skeleton. researchgate.net The addition of a ligand to the empty p-orbital of a tricoordinate borane (B79455) typically results in an upfield shift in the ¹¹B NMR spectrum compared to the uncomplexed borane. sdsu.edu The chemical shift is dependent on the strength of the coordination, with stronger complexes showing greater upfield shifts. sdsu.edu Solid-state ¹¹B NMR studies of boronic acids and esters have demonstrated that both the electric field gradient and chemical shift tensors are valuable for understanding the molecular and electronic structure around the boron nucleus. acs.org

Table 1: Representative NMR Data for Selected Nuclei in Rhodium and Cobalt-Containing Systems

Nucleus Compound Type Chemical Shift (δ) / ppm Key Findings Reference(s)
¹⁰³Rh Rh(I) COD complexes Varies with ligand Chemical shifts are sensitive to steric and electronic effects of N-donor ligands. rsc.org
¹¹⁹Sn Rh-Sn Complex 127.8 Absence of ¹⁰³Rh coupling indicated no direct Rh-Sn bond. rsc.org
¹¹⁹Sn Rh/Co Stanna-closo-dodecaborate - Used alongside ¹⁰³Rh and ¹¹B NMR for full characterization. acs.org
¹¹B Bis(dicarbollyl)cobalt(III) Varies with substitution Correlation between chemical shifts of substituted and other skeletal boron atoms. researchgate.net
¹¹B Boronic Esters (Solid-State) ~30.3 Isotropic chemical shift is characteristic of this compound class. acs.org

In the characterization of phosphine-substituted iridium carbonyls, which are analogues to rhodium systems, ³¹P NMR was found to be very useful for structural elucidation in solution. liverpool.ac.uk For polymer-supported Rh-phosphine catalysts, ³¹P NMR studies suggested the formation of both Rh-monophosphine and Rh-bisphosphine species, which transform into active Rh-carbonyl hydrides under reaction conditions. core.ac.uk The technique is also sufficiently sensitive to monitor the oxidation of phosphine (B1218219) ligands in real-time, which is crucial as many of these ligands are air-sensitive. magritek.commagritek.com For instance, the oxidation of a phosphine can be observed by the disappearance of its signal and the growth of a new signal corresponding to the phosphine oxide. magritek.com

In aqueous-biphasic hydroformylation catalyzed by HCo(CO)[P(o-C₆H₄SO₃Na)]₃, the ³¹P{¹H} NMR spectrum showed a singlet at 57.75 ppm, assigned to the three equivalent phosphines bonded to the cobalt center. scielo.org.mx This demonstrates the utility of ³¹P NMR in confirming the structure of the active catalytic species in solution. scielo.org.mx

Table 2: ³¹P NMR Data for Phosphine-Modified Cobalt and Rhodium Catalytic Systems

Catalyst System ³¹P Chemical Shift (δ) / ppm Observation Reference(s)
HCo(CO)[P(o-C₆H₄SO₃Na)]₃ 57.75 Signal assigned to three equivalent phosphines bonded to cobalt. scielo.org.mx
Free P(o-C₆H₄SO₃Na)₃ ligand -5.05 Signal of the uncoordinated, water-soluble phosphine ligand. scielo.org.mx
Oxidized Phosphine Ligand 47.3 Signal corresponding to the phosphine oxide, an oxidation product. magritek.com
Polymer-Supported Rh-Phosphine Not specified Identified both Rh-monophosphine and Rh-bisphosphine species. core.ac.uk

Application of 103Rh, 119Sn, and 11B NMR in Solution and Solid-State

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it particularly suitable for studying paramagnetic cobalt and rhodium complexes, which can be key intermediates in catalytic cycles.

Continuous Wave (CW) and echo-detected EPR are used to determine the electronic structure of paramagnetic centers, including their spin state and g-anisotropy. In a study of a homologous series of d⁹-metal(0) complexes, including [Co(tropp(ph))₂] and [Rh(tropp(ph))₂], CW and echo-detected EPR were employed to investigate their electronic and geometric structures. researchgate.netnih.gov

The cobalt(0) complex exhibited a larger g-anisotropy compared to the rhodium(0) complex. researchgate.net The g-matrices for both the cobalt and rhodium complexes were found to be axially symmetric with g(parallel) > g(perpendicular), which is indicative of either a distorted square planar or a compressed tetrahedral geometry. researchgate.net For high-spin Co(II) ions (S = 3/2), EPR spectroscopy, in conjunction with magnetic measurements, is crucial for a full understanding of the magnetic properties. In situ EPR spectroelectrochemistry has been used to study cobalt oxide films, identifying a low-spin (S = 1/2) Co(IV) species with g-values ranging from 2.2 to 2.4 under catalytic conditions. mdpi.com

Table 3: g-Tensor Values for Cobalt(0) and Rhodium(0) Complexes from EPR Spectroscopy

Complex Isomer g(parallel) g(perpendicular) Anisotropy Reference(s)
[Co(tropp(ph))₂] - 2.320 2.080 Large researchgate.net
[Rh(tropp(ph))₂] cis 2.030 2.0135 Small researchgate.net
[Rh(tropp(ph))₂] trans 2.050 2.030 Small researchgate.net

While EPR spectra provide information about the g-tensor, they often lack the resolution to resolve small hyperfine couplings due to inhomogeneous broadening. washington.edu Pulse techniques such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) can overcome this limitation by directly measuring nuclear frequencies, providing detailed information on both strong and weak hyperfine interactions. washington.edu

These techniques were applied to the [Co(tropp(ph))₂] and [Rh(tropp(ph))₂] complexes to determine the hyperfine interactions of the unpaired electron with the metal nuclei (¹⁰³Rh), phosphorus, protons, and carbon nuclei. researchgate.netnih.gov The analysis of these hyperfine interactions allows for the estimation of spin densities on the various atomic centers. researchgate.netnih.gov Although the calculated spin densities on the metal and ligand atoms were small, the determination of the proton-metal distance from the dipolar coupling parameter confirmed that the unpaired electron is primarily located at the metal center. researchgate.netnih.gov ESEEM techniques are particularly powerful but rely on the excitation of formally forbidden transitions, which requires anisotropic hyperfine interactions. washington.eduarxiv.org

Continuous Wave and Echo-Detected EPR for Spin State and Anisotropy Analysis

Vibrational Spectroscopy: Raman Analysis of Cobalt-Rhodium Composites

Raman spectroscopy is a valuable tool for characterizing the structural properties of materials, including cobalt-rhodium composites, particularly those supported on carbon. The technique provides information on crystallinity, defects, and the nature of chemical bonds.

In a study of nitrogen-doped carbon-supported rhodium-cobalt alloy (RhCo/NC) nanocatalysts, Raman spectroscopy was used to investigate the crystallinity of the carbon support. mdpi.com The Raman spectrum displayed three characteristic bands: the D band (disordered carbon) at 1357 cm⁻¹, the G band (graphitic sp² carbon) at 1584 cm⁻¹, and the 2D band at 2720 cm⁻¹. mdpi.com The intensity ratio of the G to D bands (I_G/I_D) was calculated to be 0.92, indicating a high degree of graphitization and low crystallinity in the carbon support. mdpi.com

Similarly, Raman analysis of carbon-cobalt thin films reveals complex spectra that suggest the presence of both amorphous and crystallized phases. scispace.com The spectra can be decomposed into several sub-bands, including the D and G bands, which are attributed to nanocrystalline graphite (B72142) clusters. scispace.com

Table 4: Characteristic Raman Bands for Carbon-Supported Cobalt-Rhodium Composites

Composite Band Wavenumber (cm⁻¹) Assignment Reference(s)
RhCo/NC D Band 1357 Disordered carbon structures mdpi.com
G Band 1584 Graphitic sp² carbon mdpi.com
2D Band 2720 Second-order overtone of D band, characteristic of graphitic materials mdpi.com
Carbon-Cobalt Film D Band 1339 Nanocrystalline graphite clusters scispace.com
G Band 1562 Nanocrystalline graphite clusters scispace.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Quantification

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for the determination of the elemental composition of a wide variety of samples. agriscigroup.us The method relies on the principle that atoms of an element, when subjected to the high temperatures of an argon plasma (typically 7000-8000 K), are excited to higher energy levels. researchgate.net As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emitted light is directly proportional to the concentration of the element in the sample. agriscigroup.us Due to its high precision, wide linear dynamic range, and the ability to perform simultaneous multi-element analysis, ICP-OES is a dominant method for rapid spectroscopic elemental quantification. scielo.org.za

In the context of cobalt-rhodium systems, such as bimetallic catalysts or alloys, ICP-OES is employed for accurate quantitative analysis. core.ac.uk A significant challenge in the analysis of precious metals like rhodium is the potential for matrix interferences and instrumental drift. scielo.org.za To mitigate these issues, internal standardization is a common and effective strategy. Research has demonstrated the successful development of an analytical method for the quantification of rhodium using cobalt as an internal standard. scielo.org.zaresearchgate.net This approach is particularly relevant for Co-Rh systems as it leverages one of the primary components as a reference to improve the accuracy and precision of the other. The selection of cobalt is based on its ability to compensate for variations in plasma conditions, sample introduction, and matrix effects that can affect the rhodium signal. scielo.org.za

The selection of appropriate, interference-free analytical wavelengths is critical for accurate quantification. For a cobalt-rhodium system, specific atomic and ionic emission lines are chosen based on their intensity and freedom from spectral overlap with other elements present in the sample matrix. scielo.org.zathermofisher.com For instance, the rhodium atomic line at 343.489 nm and the cobalt ionic line at 228.616 nm have been successfully used for analysis. scielo.org.za

The robustness of such a method has been validated by examining parameters like accuracy, precision, specificity, and the limit of detection (LOD). scielo.org.za Studies have shown excellent recoveries for rhodium in various samples, including certified reference materials and organometallic compounds, when cobalt is used as the internal standard. scielo.org.zaresearchgate.net However, the accuracy can be affected by the presence of easily ionized elements and mismatched acid matrices, highlighting the importance of careful sample preparation and matrix matching where possible. scielo.org.za

Table 1: ICP-OES Operating Parameters for Rhodium Analysis with Cobalt Internal Standard

This table presents typical instrumental parameters for the quantification of rhodium using a radially-viewed ICP-OES system with cobalt as an internal standard. scielo.org.za

ParameterValue
RF Power 1.20 kW
Plasma Gas Flow Rate 14.0 L/min
Auxiliary Gas Flow Rate 0.60 L/min
Nebulizer Gas Flow Rate 0.70 L/min
Sample Uptake Rate 1.0 mL/min
Plasma Viewing Radial
Analysis Wavelength (Rh) 343.489 nm (atomic)
Analysis Wavelength (Co) 228.616 nm (ionic)

Table 2: Rhodium Recovery using Cobalt Internal Standard Method

This table summarizes the recovery results for rhodium in different sample types, demonstrating the accuracy and precision of the ICP-OES method using cobalt as an internal standard. scielo.org.za

Sample TypeRhodium Recovery (%)Relative Standard Deviation (RSD) (%)
Certified Reference Material 100.01.0
Pure Rhodium Metal 100.01.0
Inorganic Salt (RhCl₃·3H₂O) 99.00.3
Organometallic Complex 99.70.4

Photoelectron Spectroscopy (He-I and He-II) for Molecular Orbital Analysis

Photoelectron Spectroscopy (PES) is a surface-sensitive spectroscopic technique that provides direct, experimental insight into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. kratos.comnumberanalytics.com When using a helium discharge lamp as the excitation source, the technique is specifically referred to as Ultraviolet Photoelectron Spectroscopy (UPS). kratos.com The source can be operated to produce two primary photon energies: He-I (hν = 21.22 eV) and He-II (hν = 40.81 eV). specs-group.comnsf.gov According to the photoelectric effect, the binding energy (BE) of an ejected electron is the difference between the photon energy and the measured kinetic energy (KE) of the photoelectron. kratos.com These binding energies correspond to the ionization energies of the molecule, providing a direct map of the occupied molecular orbitals (MOs). numberanalytics.com

The use of both He-I and He-II radiation is a powerful tool for MO analysis in cobalt-rhodium compounds. The photoionization cross-section of an atomic orbital depends on the photon energy. Generally, orbitals with more metallic d-character have a significantly higher cross-section, and thus greater intensity, in the He-II spectrum compared to the He-I spectrum. rsc.org Conversely, orbitals dominated by ligand character (e.g., carbon-based π orbitals) show a relative decrease in intensity at the higher photon energy. rsc.org This variation in band intensities allows for the definitive assignment of ionization bands to specific types of molecular orbitals. nsf.govacs.org

This methodology has been effectively applied to compare the electronic structures of analogous cobalt and rhodium organometallic complexes, such as those in the series [M(η-C₅Me₅)(CO)₂] (M = Co, Rh). rsc.orgrsc.org By analyzing the He-I and He-II spectra of these compounds, researchers can assign the sequence of ionization potentials and deduce the character of the associated molecular orbitals. acs.org In the case of the [M(η-C₅Me₅)(CO)₂] complexes, studies have revealed significant differences between the cobalt and rhodium analogues. rsc.org For the rhodium complex, the highest occupied molecular orbital (HOMO) is found to have substantially more cyclopentadienyl (B1206354) ring character compared to the cobalt complex, where the HOMO is more metal-localized. rsc.orgrsc.org This difference in electronic structure is correlated with the observed differences in their chemical reactivity, particularly in their behavior upon one-electron oxidation and the ease of carbonyl substitution. rsc.org

Table 3: Ionization Energies and MO Assignments for [M(η-C₅Me₅)(CO)₂] (M = Co, Rh)

This table presents the vertical ionization energies (I.E.) obtained from the He-I/He-II photoelectron spectra for the cobalt and rhodium dicarbonyl complexes and their corresponding molecular orbital assignments. rsc.org The data highlights the shifts in orbital energies between the two metals.

Band[Co(η-C₅Me₅)(CO)₂] I.E. (eV)[Rh(η-C₅Me₅)(CO)₂] I.E. (eV)Assignment (Dominant Character)
A 7.427.15Metal d / Ring π
B 8.048.24Metal d
C 8.308.44Metal d
X 9.078.92Cyclopentadienyl (e₁)
D 9.489.38Metal d

Mechanistic Investigations and Reaction Pathways in Cobalt Rhodium Catalysis

Homogeneous Catalysis Mechanisms

In homogeneous catalysis, cobalt-rhodium systems have demonstrated remarkable activity in a variety of transformations. The following subsections explore the mechanistic nuances of key reactions.

Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, converting alkenes into valuable aldehydes. Both cobalt and rhodium are effective catalysts for this transformation, with rhodium-based catalysts generally exhibiting higher activity and selectivity under milder conditions. wikipedia.org The mechanism of hydroformylation catalyzed by these metals involves a series of fundamental steps, including the formation of crucial acyl-metal-hydride intermediates. escholarship.org

The catalytic cycle typically begins with the coordination of an alkene to a metal-hydride complex. numberanalytics.com This is followed by the migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate. Subsequent insertion of carbon monoxide into the metal-alkyl bond generates an acyl-metal species. The final step involves the reaction of this acyl intermediate to produce the aldehyde product and regenerate the active catalyst. escholarship.org In some proposed mechanisms, this final step proceeds via hydrogenolysis or reductive elimination from an acyl-metal-hydride species formed through the oxidative addition of hydrogen. wikipedia.org

The selectivity of the hydroformylation reaction, particularly the ratio of linear to branched aldehydes (n/iso ratio), is a critical aspect. For instance, in the hydroformylation of propene, the formation of n-butanal is often favored over isobutanal. The structure of the catalyst, including the nature of the ligands, plays a pivotal role in controlling this selectivity. wikipedia.org In cobalt-catalyzed processes, the use of phosphine (B1218219) ligands can improve selectivity towards linear aldehydes. wikipedia.org Similarly, for rhodium catalysts, the choice of phosphine ligands is crucial for achieving high n/iso ratios.

Catalyst SystemKey Mechanistic FeaturePrimary Product(s)Reference
Cobalt CarbonylFormation of HCo(CO)4 as the active species.Mixture of linear and branched aldehydes. wikipedia.org
Rhodium-PhosphineFormation of HRh(CO)(PPh3)3. Operates under milder conditions.High selectivity towards linear aldehydes.
Cobalt-PhosphineImproved selectivity for linear products compared to unmodified cobalt carbonyl.Primarily linear aldehydes. wikipedia.org

The carbonylation of methanol (B129727) to produce acetic acid is another major industrial process where both cobalt and rhodium catalysts have been employed. rsc.org The Monsanto process, which utilizes a rhodium-iodide catalyst system, is a classic example of efficient homogeneous catalysis. The mechanism of this reaction is well-established and highlights the crucial role of the iodide promoter. rsc.orgresearchgate.net

The iodide ion is essential not only for the in-situ generation of methyl iodide but also for stabilizing the active rhodium catalyst in the anionic form. rsc.orgresearchgate.net In cobalt-catalyzed methanol carbonylation, an iodide promoter is also used. However, these systems generally require higher temperatures and pressures compared to the rhodium-based processes. Studies have shown that the role of the iodide ion can differ between the two metal systems, influencing the nucleophilicity of the catalyst. osti.gov

The activation and functionalization of traditionally inert C-H bonds is a significant goal in modern chemistry. Cobalt and rhodium complexes have emerged as powerful tools for achieving this transformation. nih.gov The key elementary steps in many C-H activation cycles are oxidative addition and reductive elimination. nih.gov

While rhodium and iridium complexes have been extensively studied for C-H activation, cobalt, its first-row congener, has also shown promise. nih.gov The mechanism often involves the oxidative addition of a C-H bond to a low-valent metal center, forming a metal-hydride-alkyl intermediate. nih.govrsc.org This is followed by further transformations and ultimately, a reductive elimination step that forms a new C-C or C-heteroatom bond and regenerates the active catalyst. nih.govrsc.org

For example, cobalt(I) complexes have been shown to catalyze the dehydrogenation of alkyl amines, a process that involves the oxidative addition of an sp³ C-H bond. nih.gov Similarly, rhodium(I) catalysts can promote the activation of C(sp²)–H bonds, followed by insertion of an alkene and subsequent C-C reductive elimination. rsc.org The ability to induce reductive elimination, sometimes through oxidative means (oxidatively induced reductive elimination), is a critical factor in the catalytic efficiency of these systems. researchgate.net

Decarboxylative coupling reactions have gained prominence as a method for forming new bonds by utilizing readily available carboxylic acids. Computational studies on rhodium- and cobalt-catalyzed decarboxylative transformations of isoxazolones have shed light on the mechanistic pathways and the origins of product selectivity. rsc.org

The proposed mechanism involves the insertion of an alkene preceding the elimination of carbon dioxide. rsc.org A key finding is that the geometry of the metal center in the transition states dictates the final product. rsc.org For the cobalt system, the C–N bond-forming reductive elimination proceeds through a triplet state with a low energy barrier. rsc.org This is attributed to a distorted trigonal–bipyramidal coordination geometry that maximizes the orbital overlap required for bond formation. rsc.org This difference in the transition state geometries between cobalt and rhodium explains the divergent product selectivity observed with the two metals. rsc.org The integration of photocatalysis with cobalt catalysis has also enabled decarboxylative C-H functionalization reactions. beilstein-journals.orgprinceton.edu

Oxidative Addition and Reductive Elimination in Carbon-Hydrogen Bond Activation

Heterogeneous Catalysis Mechanisms

While homogeneous catalysts offer high activity and selectivity, heterogeneous catalysts provide advantages in terms of catalyst separation and recycling. Bimetallic cobalt-rhodium nanoparticles have shown promise in heterogeneous catalysis.

Ammonia (B1221849) borane (B79455) (NH₃BH₃) is a promising material for chemical hydrogen storage due to its high hydrogen content. researchgate.netrsc.org The catalytic hydrolysis of ammonia borane is an effective method for releasing hydrogen. Bimetallic cobalt-rhodium nanoclusters have been synthesized and demonstrated to be highly effective catalysts for this reaction. repec.orgresearchgate.net

These nanoclusters, often stabilized by a polymer like poly(N-vinyl-2-pyrrolidone), can be prepared by the co-reduction of cobalt and rhodium salts. repec.orgresearchgate.net The resulting bimetallic nanoparticles exhibit high stability and recyclability. repec.orgresearchgate.net The catalytic activity of these Co-Rh catalysts is significant, with a reported initial turnover frequency (TOF) of 154 min⁻¹ and an activation energy of 42.7 kJ mol⁻¹. repec.orgresearchgate.net The synergistic effect between cobalt and rhodium is believed to be crucial for the high catalytic performance. Similar synergistic effects have been observed in other bimetallic systems for this reaction, such as those involving cobalt and ruthenium. researchgate.netscilit.com

CO2 Hydrogenation Pathways on Cobalt-Based Catalysts

The catalytic hydrogenation of carbon dioxide (CO₂) over cobalt-based catalysts is a critical process for converting a greenhouse gas into valuable chemicals and fuels. frontiersin.org The reaction mechanism is complex, with multiple competing pathways influenced by the catalyst's composition and the reaction conditions. mdpi.com The active sites on heterogeneous cobalt catalysts can include metallic cobalt (Co⁰), cobalt oxides (CoO), and cobalt carbides (Co₂C), each promoting different reaction routes. mdpi.com

Two primary pathways are generally considered for CO₂ hydrogenation on cobalt catalysts:

Reverse Water-Gas Shift (RWGS) followed by Fischer-Tropsch Synthesis (FTS): In this pathway, CO₂ is first reduced to carbon monoxide (CO) via the RWGS reaction (CO₂ + H₂ → CO + H₂O). The resulting CO then undergoes hydrogenation via the well-established FTS mechanism to produce hydrocarbons and other oxygenates. frontiersin.orgmdpi.com Cobalt-based catalysts are known to be effective for FTS, capable of promoting the growth of carbon chains. mdpi.com However, they often exhibit low intrinsic activity for the initial RWGS step. mdpi.com To enhance selectivity towards longer-chain hydrocarbons (C₂+), cobalt catalysts are often modified with promoters that boost RWGS activity. mdpi.com

Formate (B1220265) Pathway: This route involves the direct hydrogenation of CO₂ to a formate intermediate (HCOO*). frontiersin.org This intermediate can then be further hydrogenated to produce methanol or other products. frontiersin.orgrsc.org For instance, studies on bimetallic cobalt-copper catalysts have shown that the formation of a carbonate intermediate is the rate-determining step in the conversion of CO₂ to formate. rsc.org

The nature of the cobalt species plays a crucial role. Cobalt carbides (Co₂C) and nitrides (Co₄N) have demonstrated high reactivity and specific selectivities. mdpi.com For example, Co₂C catalysts have shown high conversion and selectivity towards methane. mdpi.com In a notable study, cobalt nitride (Co₄N) nanosheets were found to be highly active, with in-situ studies revealing that Co₄NHₓ serves as the active phase during CO₂ hydrogenation. ustc.edu.cn This catalyst exhibited a significantly higher turnover frequency (TOF) and a lower activation energy compared to a conventional cobalt catalyst. ustc.edu.cn

CatalystReaction ConditionsTurnover Frequency (TOF) (h⁻¹)Activation Energy (kJ mol⁻¹)Primary Product(s)
Co₄N150 °C, 32 bar25.643.3Not Specified
Co (conventional)150 °C, 32 bar0.491.4Not Specified
CoCu/SiO₂NaOH media625.2Not SpecifiedFormate (100% selectivity)
Co-Ga25 °C, 34 atm27,000 (initial)Not SpecifiedFormate

Electrocatalytic Oxygen Reduction Reaction (ORR) Mechanisms on Rhodium-Cobalt Alloys

Rhodium-cobalt (Rh-Co) alloys have emerged as efficient electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. The primary goal is to achieve a direct four-electron reduction of oxygen to water (O₂ + 4H⁺ + 4e⁻ → 2H₂O), which is more efficient than the two-electron pathway that produces hydrogen peroxide as an intermediate. mdpi.comrsc.org

Mechanistic studies on Rh-Co alloy nanocatalysts supported on nitrogen-doped carbon (RhCo/NC) reveal a preference for the four-electron pathway. mdpi.com Linear sweep voltammetry (LSV) combined with Koutecký-Levich (K-L) analysis is used to determine the number of electrons transferred (n) during the reaction. For an RhCo/NC nanocatalyst, the electron transfer number was determined to be approximately 4.15, confirming that the ORR proceeds almost exclusively via the direct four-electron mechanism. mdpi.com This high efficiency is attributed to synergistic effects between rhodium and cobalt, which optimize the adsorption energies of oxygen-containing intermediates. frontiersin.org The alloy structure facilitates the breaking of the O-O bond and subsequent reduction steps, minimizing the release of peroxide intermediates. mdpi.com

The performance of these alloys often rivals that of commercial platinum-based catalysts. For example, the RhCo/NC catalyst exhibited a half-wave potential (E₁/₂) of 0.84 V vs. RHE, which is comparable to commercial Pt/C catalysts, demonstrating its high catalytic activity. mdpi.com Similarly, an Rh₂.₆Fe₃Co₂.₆@NG electrocatalyst also showed excellent ORR performance with a half-wave potential of 0.82 V. acs.org

CatalystOnset Potential (E_onset) vs. RHEHalf-Wave Potential (E_1/2) vs. RHEElectron Transfer Number (n)
RhCo/NC0.95 V0.84 V~4.15
Rh₂.₆Fe₃Co₂.₆@NGNot Specified0.82 VNot Specified
Dinuclear Cobalt Cluster0.89 V0.79 V~3.9

Hydrogen Evolution Reaction (HER) Electrocatalysis: Proton-Coupled Electron Transfer and H-H Bond Formation

The hydrogen evolution reaction (HER) is the cathodic counterpart to the ORR in water splitting. The mechanism on molecular catalysts often involves proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a concerted or stepwise manner. rsc.orgnih.gov In cobalt-based systems, the catalytic cycle typically involves the reduction of a Co(II) species to Co(I), which is then protonated to form a cobalt-hydride (Co(III)-H or Co(II)-H) intermediate. chemrxiv.orgnsf.gov A subsequent reduction and protonation step leads to the formation of H-H bond and the release of H₂ gas. nsf.gov

In cobalt hangman porphyrin systems, the catalyst structure facilitates HER by mediating a PCET reaction. rsc.org A rapid intramolecular proton transfer to the reduced cobalt center creates a cobalt-hydride species, which is a key intermediate for H₂ generation. rsc.org Some cobalt complexes operate via a modified Electron Transfer (E)–Proton Transfer (C)–Electron Transfer (E)–Proton Transfer (C) pathway, highlighting the sequential nature of these steps. nsf.gov

Bimetallic rhodium-cobalt alloys also demonstrate high activity for HER. An Rh₂.₆Fe₃Co₂.₆ alloy embedded in nitrogen-doped graphene (Rh₂.₆Fe₃Co₂.₆@NG) was shown to be a superior HER electrocatalyst in alkaline media. acs.org The excellent performance is attributed to the alloying of rhodium with iron and cobalt, which creates highly active sites for both the initial water dissociation/proton adsorption and the subsequent H-H bond formation. acs.org

CatalystMediumOverpotential @ 10 mA cm⁻²Tafel Slope (mV dec⁻¹)
Rh₂.₆Fe₃Co₂.₆@NG1 M KOH25 mV29.8
CH-CoTPP0.5 M HClO₄Not Specified110
CH-CoTPP0.1 M NaOHNot Specified103

Influence of Spin States and Electron Pairing on Reactivity

The electronic spin state of the metal center in cobalt and rhodium complexes is a critical factor that influences their catalytic reactivity. scispace.com The pairing of electrons in d-orbitals determines whether a complex is in a high-spin or low-spin state, which in turn affects bond lengths, ligand lability, and reaction energy barriers. nih.gov

In cobalt catalysis, the accessibility of different spin states can define the reaction pathway. For example, in a cationic cobalt(II) bisphosphine hydroformylation catalyst, a high-spin Co(II) state (S=3/2) was identified. nih.gov This high-spin configuration weakens the cobalt-ligand bonding, particularly with CO ligands, making them more labile and facilitating the coordination of reactants like alkenes and H₂. nih.gov The chelation from the bisphosphine ligand is crucial to stabilize the catalyst despite the weakened bonding associated with the high-spin state. nih.gov

When cobalt is paired with rhodium, the electronic interaction between the two metals can alter these properties. rsc.org In computational studies of dienyl aldehyde cyclizations, the reaction pathway catalyzed by Co(I) involved a spin surface crossing, indicating a two-state reactivity scenario. rsc.org This is in sharp contrast to the analogous rhodium-catalyzed reaction, which proceeds via a classical oxidative addition mechanism without spin crossover. rsc.org This difference in spin-state potential energy surfaces directly impacts the stability of metallacycle intermediates and ultimately controls the chemoselectivity of the reaction. rsc.org Density Functional Theory (DFT) calculations on Co-Rh systems for ethene hydroformylation also show that the presence of cobalt modifies the electronic properties of rhodium, affecting CO adsorption and the energy barrier for key reaction steps. researchgate.net

Ligand Noninnocence and its Impact on Electronic Structure and Reactivity

Ligand noninnocence describes a scenario where a ligand is redox-active and participates directly in the electron-transfer processes of a complex, blurring the assignment of the metal's formal oxidation state. This phenomenon is particularly prevalent with first-row transition metals like cobalt. researchgate.netacs.orgnih.gov

A compelling comparison is found in cobalt- and rhodium-corrole-triphenylphosphine complexes. researchgate.netnih.gov A reinvestigation of the cobalt complex, long thought to be a simple Co(III) species, revealed significant "noninnocent" character. acs.orgosti.gov Evidence from UV-vis spectroscopy, X-ray crystallography, and DFT calculations suggests its electronic structure is better described as having partial Co(II)–corrole (B1231805)•²⁻ character. nih.govosti.gov This means the corrole ligand has been effectively oxidized, while the cobalt center is partially reduced.

In stark contrast, the analogous rhodium-corrole complexes show no evidence of ligand noninnocence and are best described as true Rh(III)-corrole³⁻ species. researchgate.netnih.govosti.gov This fundamental difference in electronic structure has a profound impact on their reactivity and electrochemical properties. The first reduction of the rhodium corroles occurs at much more negative potentials than that of the cobalt corroles, indicating a significantly higher stability of the Rh(III) state compared to the Co(III) state. researchgate.netnih.gov This highlights how the choice between a first-row (Co) and second-row (Rh) transition metal can fundamentally alter the role of the ligand and the resulting electronic landscape of the catalyst. osti.gov

Complex TypeMetal Center DescriptionLigand DescriptionElectrochemical Behavior
Cobalt-Corrole-TriphenylphosphinePartial Co(II)Noninnocent (corrole•²⁻)Undergoes two reversible oxidations and one to two irreversible reductions. researchgate.netnih.gov
Rhodium-Corrole-TriphenylphosphineRh(III)Innocent (corrole³⁻)First reduction occurs at significantly more negative potentials than the cobalt analogue. researchgate.netnih.gov

Stereochemical Control and Regioselectivity in Cobalt-Rhodium Catalyzed Transformations

The ability to control stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of reaction in a molecule) is a hallmark of advanced transition metal catalysis. The choice between cobalt and rhodium, or their use in a bimetallic system, can provide powerful control over reaction outcomes. acs.orgrsc.org

In many transformations, cobalt and rhodium catalysts exhibit divergent selectivity. For instance, in the cyclization of dienyl aldehydes, Co(I) catalysts preferentially form strained cyclobutanone (B123998) products, whereas Rh(I) catalysts lead to cyclopentanone (B42830) products. rsc.org This difference in regioselectivity is governed by the relative stability and reactivity of the respective metallacycle intermediates. rsc.org The cobaltacycle undergoes facile reductive elimination to give the four-membered ring, while the more stable rhodacycle favors β-hydride elimination and migratory insertion to form the five-membered ring. rsc.org

In enantioselective catalysis, chiral ligands are used to create a chiral environment around the metal center, influencing the stereochemical outcome. Cobalt-based systems have emerged as powerful alternatives to more traditional rhodium catalysts. researchgate.netnih.gov For example, in the enantioselective hydroboration of ketone-derived silyl (B83357) enol ethers, a chiral cobalt-phosphine catalytic system delivered β-hydroxy boronic esters with high enantioselectivities, a result that could not be achieved with previous rhodium catalysts which gave low enantioselectivity. chinesechemsoc.org Similarly, cobalt-catalyzed hydrosilylation of allenes can produce linear cis-allylsilanes with excellent stereoselectivity (>98:2), a challenging but valuable transformation. d-nb.info These examples demonstrate that the unique electronic properties of cobalt can be harnessed to achieve levels of stereochemical and regiochemical control that are complementary or superior to those of its heavier congener, rhodium. chinesechemsoc.org

Theoretical and Computational Chemistry of Cobalt Rhodium Compounds

Computational chemistry provides powerful tools to investigate the properties and reactivity of bimetallic compounds containing cobalt and rhodium. Through methods like Density Functional Theory (DFT) and advanced wave function-based techniques, researchers can model complex electronic structures, predict stable geometries, and map out reaction pathways that are difficult to probe experimentally.

Advanced Materials and Applications Leveraging Cobalt Rhodium Synergies

Design and Performance of Nanostructured Cobalt-Rhodium Catalysts

The synergistic interplay between cobalt and rhodium at the nanoscale has given rise to a new class of advanced catalytic materials. By carefully controlling the composition, size, and structure of these bimetallic materials, researchers can fine-tune their catalytic properties for specific applications, often achieving performance superior to that of their individual metallic components.

Bimetallic cobalt-rhodium (Co-Rh) nanoclusters have been identified as highly effective and cost-efficient catalysts for hydrogen production, particularly from the hydrolysis of chemical hydrogen storage materials like ammonia (B1221849) borane (B79455). mdpi.comnih.gov The design of these catalysts often involves the co-reduction of cobalt and rhodium salt precursors in a solvent mixture, a method that allows for precise control over the nanoparticle's composition. mdpi.comresearchgate.net Stabilizing agents, such as poly(N-vinyl-2-pyrrolidone) (PVP), are frequently used during synthesis to maintain the nanoclusters' stability and prevent precipitation. mdpi.comnih.gov

Research has demonstrated a clear synergistic effect between cobalt and rhodium in these applications. For instance, Co-Rh nanoparticles have shown significantly higher catalytic activity compared to their monometallic counterparts. acs.org The performance of these catalysts is often measured by their turnover frequency (TOF), which quantifies the number of substrate molecules converted per catalytic site per unit time, and their activation energy (Ea), the minimum energy required to initiate the reaction. A Co-Rh/C catalyst, for example, required an overpotential of only 2 mV to achieve a current density of 10 mA cm⁻² in the hydrogen evolution reaction. mdpi.com In the hydrolysis of ammonia borane, PVP-stabilized Co-Rh nanoclusters achieved a high initial TOF of 154 min⁻¹ with an activation energy of 42.7 kJ mol⁻¹. mdpi.comnih.gov This performance highlights the efficiency of the bimetallic system in facilitating hydrogen release at low temperatures and concentrations. mdpi.com

Performance of Bimetallic Co-Rh Nanocatalysts in Hydrogen Generation

Catalyst SystemApplicationKey Performance MetricReference
PVP-stabilized Co-Rh nanoclustersAmmonia Borane HydrolysisInitial TOF: 154 min⁻¹; Ea: 42.7 kJ mol⁻¹ mdpi.comnih.gov
Co-doped Rh nanoparticles on Carbon BlackHydrogen Evolution Reaction (HER)Overpotential: 2 mV at 10 mA cm⁻² mdpi.com
Au-Rh alloy aerogelHydrogen Evolution Reaction (HER)Surpasses benchmark Pt/C catalyst under pH-universal conditions nih.gov

In the field of olefin hydroformylation—an industrial process that converts alkenes into aldehydes—supported heterobimetallic cobalt-rhodium nanoparticles offer a compelling alternative to traditional homogeneous catalysts. d-nb.info By immobilizing Co-Rh nanoparticles on a solid support, such as activated carbon or metal oxides, catalyst separation and recycling are simplified. csic.esnih.gov The synthesis of these supported catalysts can be achieved through methods like wet impregnation or co-impregnation, where the support material is treated with solutions containing the metal precursors. csic.esnih.gov

The combination of cobalt and rhodium on a support material creates a synergistic effect that enhances catalytic performance. csic.es Research on the hydroformylation of various olefins, such as 1-dodecene, using Co-Rh nanoparticles on a charcoal support (Co₂Rh₂/C) has shown complete conversion with high selectivity towards the desired aldehyde products. csic.es Similarly, a Rh-Co bimetallic catalyst was predicted and experimentally verified to show the highest yield of oxygenated products in ethylene (B1197577) hydroformylation compared to other bimetallic combinations. The interaction between the two metals can weaken the bond between rhodium and carbon monoxide, which is believed to promote the formation of the desired linear aldehydes. csic.es The performance of these heterobimetallic catalysts often surpasses that of single-metal nanoparticle systems.

Performance of Supported Co-Rh Nanoparticles in Olefin Hydroformylation

Catalyst SystemSupportOlefinConversion (%)SelectivityReference
Co₂Rh₂Charcoal1-Dodecene10076% (aldehydes) csic.es
Rh-CoN/A (Theoretical/Experimental Screening)EthyleneHighest oxy-yield among tested bimetallics
Co₂Rh₂CharcoalAllyl Propargyl Ether (Pauson-Khand)88N/A

Cobalt-rhodium alloy aerogels are an emerging class of self-supported, three-dimensional nanostructured materials with significant potential for electrocatalysis. nih.gov These materials combine the catalytic properties of the Co-Rh alloy with the unique morphology of aerogels, which includes high porosity, a large specific surface area, and excellent electrical conductivity. nih.govcsic.es The synthesis typically involves a sol-gel process where metal precursors are co-reduced in solution to form a hydrogel, which is then dried using methods like supercritical drying to preserve the porous network structure.

Bimetallic aerogels, including those made with cobalt and rhodium, are designed to enhance catalytic activity and stability for reactions like the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR). mdpi.comnih.gov For example, a gold-rhodium (Au-Rh) alloy aerogel has demonstrated outstanding HER activity that surpasses the commercial platinum-on-carbon (Pt/C) benchmark across a wide pH range. nih.gov A rhodium-cobalt alloy catalyst supported on nitrogen-doped carbon (RhCo/NC) showed remarkable ORR activity with a half-wave potential of 0.84 V vs. RHE, approaching the performance of commercial Pt/C. mdpi.com The synergy between the metals in the alloy structure can modulate the electronic properties and optimize the binding energies of reaction intermediates, thereby boosting catalytic performance beyond that of single-metal aerogels. nih.gov

Properties and Performance of Bimetallic Aerogel Electrocatalysts

Aerogel SystemTarget ReactionKey Features & PerformanceReference
Cobalt-Rhodium Alloy AerogelHydrogen Evolution Reaction (HER)Charge transfer modulates hydrogen adsorption to boost evolution. nih.gov
RhCo/NCOxygen Reduction Reaction (ORR)E₁/₂ of 0.84 V vs. RHE; excellent methanol (B129727) tolerance and stability. mdpi.com
Au-Rh Alloy AerogelHydrogen Evolution Reaction (HER)pH-universal performance surpassing commercial Pt/C. nih.gov
Co-N-C AerogelOxygen Evolution Reaction (OER)Overpotential of 0.383 V at 10 mA/cm²; high stability. nih.gov

Supported Heterobimetallic Nanoparticles for Olefin Hydroformylation

Cobalt-Rhodium Catalysts in Sustainable Chemical Transformations

The unique catalytic properties of cobalt-rhodium bimetallic systems are being harnessed to develop more sustainable and efficient chemical processes. By combining the lower cost of cobalt with the high activity of rhodium, these catalysts offer pathways to reduce energy consumption in established industrial reactions and enable the conversion of greenhouse gases into valuable products.

Hydroformylation is a cornerstone of the chemical industry, but traditional processes often rely on either rhodium-based catalysts, which are expensive, or cobalt-based catalysts that require harsh, energy-intensive conditions (high pressures and temperatures). nih.gov The development of bimetallic cobalt-rhodium catalysts represents a significant step towards more energy-efficient technologies. These catalysts can operate effectively under milder conditions than their pure cobalt counterparts, bridging the gap between the performance of cobalt and rhodium systems.

The synergy in Co-Rh catalysts allows for high activity and selectivity at lower pressures, reducing the energy demands and infrastructure costs associated with high-pressure reactors. nih.gov For example, while cobalt catalysts may require pressures of 200–300 atm, rhodium-based systems can operate at 10-20 bar. Bimetallic Co-Rh catalysts supported on materials like activated carbon have demonstrated excellent performance at mild conditions (e.g., 403 K and 3.0 MPa). The employment of bimetallic systems, such as preformed [Co₂Rh₂(CO)₁₂], has been shown to significantly increase the rate and selectivity of hydroformylation compared to homometallic catalysts. This move towards lower-pressure and lower-temperature processes is a key aspect of creating greener and more economical chemical production methods. nih.gov

The catalytic hydrogenation of carbon dioxide (CO₂) into value-added chemicals is a critical area of research for carbon capture and utilization (CCU) strategies. Bimetallic cobalt-rhodium catalysts have shown significant promise in this field, demonstrating the ability to convert CO₂ and CO (from the reverse water-gas shift reaction) into methane, longer-chain hydrocarbons, and valuable alcohols.

The composition of the Co-Rh alloy plays a crucial role in determining the product selectivity. researchgate.net Studies using Co-Rh nanoparticles on a silica (B1680970) support (Rh-Co/SiO₂) for CO₂ hydrogenation revealed that the formation of a Rh-Co alloy alters the electronic state of the rhodium, leading to an increased selectivity for methanol. In the related Fischer-Tropsch synthesis (CO hydrogenation), Co-Rh bimetallic catalysts enhanced the selectivity towards alcohols over hydrocarbons when compared to pure cobalt catalysts. Notably, the addition of rhodium enabled the formation of larger alcohols like propanol, which were not observed with the monometallic cobalt catalyst. Research indicates that rhodium tends to segregate to the nanoparticle surface under reaction conditions, which is key to altering the product selectivity toward alcohols.

Product Selectivity in CO/CO₂ Hydrogenation over Co-Rh Catalysts

Catalyst SystemFeedstockKey FindingReference
Rh-Co/SiO₂CO₂ + H₂Rh-Co alloy formation increases methanol selectivity.
Co-Rh nanoparticles on MCF-17CO + H₂Enhanced selectivity towards alcohols (vs. hydrocarbons); formation of propanol.
CoₓRh₁₀₀₋ₓ@SILPHydrogenation of aromaticsSharp switch in hydrogenation ability between Co₂₅Rh₇₅ and Co₃₀Rh₇₀. researchgate.net

Electrocatalytic Systems for Oxygen Reduction and Hydrogen Evolution

The development of efficient and durable electrocatalysts for the oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER) is critical for renewable energy technologies such as fuel cells and water electrolyzers. While platinum-group metals are the benchmark catalysts, their high cost and scarcity impede widespread application. Bimetallic systems featuring cobalt and rhodium have emerged as promising alternatives, demonstrating synergistic effects that enhance catalytic activity and stability.

Researchers have synthesized rhodium-cobalt (Rh-Co) alloy nanoparticles supported on nitrogen-doped carbon (RhCo/NC) for the ORR. mdpi.com These nanoalloys, with an average diameter of approximately 4 nm, exhibit remarkable ORR activity in alkaline solutions. mdpi.com The RhCo/NC catalyst showed an onset potential (E_onset) of 0.95 V and a half-wave potential (E_1/2) of 0.84 V versus the reversible hydrogen electrode (RHE). mdpi.com This performance is attributed to the synergistic effects between the metal alloy components. mdpi.com Furthermore, the catalyst demonstrates superior long-term durability and methanol tolerance compared to commercial platinum on carbon (Pt/C) catalysts, making it a viable candidate for energy conversion systems. mdpi.com It is also anticipated that the RhCo/NC material could serve as a bifunctional electrocatalyst for both HER and ORR. mdpi.com

In another approach, cobalt single-atoms anchored on porphyrinic triazine-based frameworks (CoSAs/PTF) have been developed as a bifunctional electrocatalyst for both ORR and HER. rsc.org This catalyst, featuring a Co-N₄ moiety, shows a half-wave potential for ORR of 0.808 V (vs. RHE), which is comparable to commercial Pt/C. rsc.org For HER, it achieves a low onset potential of 21 mV and a Tafel slope of 50 mV per decade. rsc.org The synergy between the single-atom Co–Nₓ sites and nitrogen-doped carbon nanotubes has been shown to significantly boost ORR performance in other systems as well. mdpi.com

The synergistic effects in cobalt-based catalysts are crucial for their performance. For instance, the interaction between Co₃O₄ nanocrystals and reduced graphene oxide enhances OER activity due to a larger specific surface area and improved conductivity. cityu.edu.hk Similarly, in cobalt cluster catalysts designed for water splitting, the arrangement of active cobalt(II) centers facilitates a cooperative effect that lowers the activation energy for both OER and HER. nih.gov The electronic properties of the cobalt centers, influenced by their coordination environment, can be tuned to optimize the adsorption of intermediates, thereby enhancing catalytic activity for both oxygen and hydrogen evolution. nih.gov

Table 1: Performance of Cobalt-Rhodium Based Electrocatalysts

Catalyst Reaction E_onset (V vs. RHE) E_1/2 (V vs. RHE) Medium Source(s)
RhCo/NC ORR 0.95 0.84 0.1 M KOH mdpi.com
Commercial Pt/C ORR Not specified <0.84 0.1 M KOH mdpi.com
CoSAs/PTF ORR Not specified 0.808 Alkaline rsc.org
CoSAs/PTF HER 0.021 Not applicable Alkaline rsc.org

Strategies for Utilizing Cost-Effective and Earth-Abundant Cobalt in Lieu of Rhodium

The high cost and limited availability of noble metals like rhodium, palladium, and ruthenium have driven research towards more sustainable alternatives. nih.gov Cobalt, being an earth-abundant, less expensive, and less toxic first-row transition metal, has emerged as a leading candidate to replace rhodium in a variety of catalytic applications. nih.govchemistryviews.org This transition is not merely a cost-saving measure; in several instances, cobalt-based catalysts have demonstrated superior or unique reactivity compared to their noble metal counterparts. princeton.educhinesechemsoc.org

A significant breakthrough was achieved in the synthesis of an epilepsy drug, which traditionally required a rhodium catalyst and a toxic solvent. princeton.edu Researchers developed a cobalt-based catalytic system that not only works faster and more selectively but also utilizes a greener solvent, methanol. princeton.edu This case highlights that earth-abundant metal catalysts can surpass the performance of precious metals in producing single-enantiomer drugs. princeton.edu The use of cobalt is also being explored to make industrial processes like hydroformylation, which largely relies on expensive rhodium catalysts, more economical. chemistryworld.comresearchgate.net A single-atom cobalt catalyst supported on β-Mo₂C has shown performance approaching that of rhodium catalysts for the hydroformylation of propene. researchgate.net

The versatility of cobalt catalysts extends to various hydrogenation reactions. nih.govrsc.org Simple and inexpensive cobalt salts, such as CoBr₂, when activated with magnesium, have shown high catalytic activity for the site-selective hydrogenation of challenging polycyclic aromatic hydrocarbons under mild conditions. rsc.org This offers a cost-effective method for producing partially hydrogenated feedstock chemicals. rsc.org Similarly, well-defined Cp*Co(III) complexes have been developed for the efficient dehydrogenation of secondary alcohols to carbonyl compounds. chemistryviews.org The unique reactivity of cobalt catalysts often stems from their distinct electronic properties. chinesechemsoc.org The slightly lower electronegativity of cobalt can lead to more nucleophilic organocobalt intermediates, resulting in exceptional catalytic activity in various coupling reactions. chinesechemsoc.org

Table 2: Comparison of Cobalt-Based Catalysts with Rhodium Counterparts

Reaction Type Cobalt Catalyst System Rhodium Catalyst System Advantages of Cobalt System Source(s)
Asymmetric Hydrogenation Chiral Co-bisphosphine complexes [Rh(COD)Cl]₂ with chiral ligands Lower cost, greener solvents, faster, more selective princeton.edu
Hydroformylation Single-atom Co on β-Mo₂C Homogeneous Rh complexes Lower cost, heterogeneous (recyclable), comparable activity researchgate.net
Hydrogenation of PAHs CoBr₂ activated with Mg Heterogeneous Ru, Rh, Pd, Pt Lower cost, site-selective, mild conditions rsc.org
Alcohol Dehydrogenation Cp*Co(III) complex Noble metals (Ir, Ru, Rh) Earth-abundant, air- and moisture-stable chemistryviews.org

Catalytic Systems for Complex Organic Synthesis

Stereoselective and Regioselective Synthesis of Organic Scaffolds

Cobalt catalysis has become a powerful tool for the construction of complex organic molecules, offering unique solutions for controlling stereoselectivity and regioselectivity. chinesechemsoc.org These catalysts have demonstrated remarkable efficacy in reactions where precise control over the formation of specific isomers is crucial, often providing access to synthetically challenging structures. d-nb.info

One notable area is the hydrofunctionalization of unsaturated bonds. For example, cobalt catalysts generated from bench-stable precursors can achieve highly regioselective and stereoselective hydrosilylation of allenes, yielding linear cis-allylsilanes with excellent stereocontrol (typically >98:2 cis to trans ratios). d-nb.info This method provides a direct route to valuable (Z)-alkene units. d-nb.info Similarly, cobalt-catalyzed hydroboration of unsymmetrical internal alkynes has been developed with unprecedented regioselectivity. nih.gov Depending on the substrate, these reactions can selectively produce either cis-β-addition or cis-α-addition products, a feat not achievable with other known methods. nih.gov The unique selectivity is attributed to the rigid structure of the specialized diphosphine ligands employed. nih.gov

Cobalt catalysts also exhibit distinct regioselectivity in C-H functionalization reactions compared to traditional rhodium or ruthenium catalysts. acs.org For instance, in the hydroarylation of styrenes, cobalt systems favor the formation of branched products. acs.org Furthermore, cobalt catalysis has been successfully applied to the highly regio- and stereoselective halo-fluoro-alkylation of alkynes, producing densely functionalized halogenated (E)-alkenes under very mild conditions. rsc.org The synthetic utility of these methods is underscored by their tolerance of various functional groups and scalability. rsc.orgacs.org Recent advancements also include the cobalt-catalyzed asymmetric synthesis of planar chiral ferrocene (B1249389) derivatives and the diastereo- and enantioselective addition of allyls to aldehydes. chinesechemsoc.orgsemanticscholar.org

Table 3: Cobalt-Catalyzed Stereoselective and Regioselective Reactions

Reaction Substrate Catalyst System Key Outcome Selectivity Source(s)
Hydrosilylation Allenes Co(acac)₂ / phosphine (B1218219) ligand Linear (cis)-allylsilanes >98:2 cis/trans d-nb.info
Hydroboration Internal Alkynes Co complex with cyclopropane-based diphosphine ligands cis-β- or cis-α-alkenylborates Excellent regioselectivity nih.gov
Halofluoroalkylation Alkynes Low-valent Co catalyst (E)-halofluoroalkenes Highly regio- and stereoselective rsc.org
Hydrosilylation 1,3-Diynes Co(acac)₂ / dppp (B1165662) ligand Silyl-functionalized 1,3-enynes Excellent regioselectivity acs.org
Asymmetric Allylation Ferrocene thioamides Chiral CpˣCo catalyst Planar chiral ferrocenes Up to 95% ee chinesechemsoc.org

Functionalization of Challenging Substrates in Hydroacylation and Cycloaddition

Hydroacylation and cycloaddition reactions are fundamental transformations for constructing carbon-carbon bonds and cyclic systems. Both cobalt and rhodium catalysts have been instrumental in advancing these fields, enabling the functionalization of substrates that are otherwise difficult to activate. acs.orgnih.gov

In hydroacylation, which involves the addition of an aldehyde's C-H bond across an unsaturated bond, rhodium and cobalt catalysts have been identified that can transform dienyl aldehydes into a diverse array of carbocycles, including cyclopentanones and bicyclic ketones. acs.orgnih.gov These catalytic systems operate by generating a key acyl-metal-hydride intermediate. nih.gov Research has expanded beyond simple cyclizations to include enantioselective variants that can form medium-sized rings and intermolecular couplings that utilize directing groups to control selectivity. nih.gov

Cobalt catalysts have shown particular promise in cycloaddition reactions. For instance, cobalt(I) complexes are excellent catalysts for [6+2] cycloadditions of cycloheptatrienes with alkynes, providing straightforward access to eight-membered carbocycles. rsc.org Mechanistic studies suggest a pathway involving the formation of a cobalta-cyclopentene intermediate followed by migratory insertion and reductive elimination. rsc.org Cobalt has also been used to catalyze formal [3+2] cycloadditions between cyclopropanols and allenes. tohoku.ac.jp In some cases, bimetallic synergism between cobalt and rhodium is exploited. A mixed-metal Co-Rh cluster was found to be effective for alkyne silylformylation, a related transformation. tohoku.ac.jp These catalytic methods provide powerful strategies for the rapid construction of complex molecular architectures from relatively simple starting materials.

Access to Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. tandfonline.comnih.gov Transition metal catalysis, employing metals such as rhodium and cobalt, has become an indispensable strategy for their efficient synthesis. tandfonline.comrsc.org

Rhodium catalysts are widely used for constructing N-heterocycles. tandfonline.com For example, Rh(III)-catalyzed C-H activation of arylnitrones and their subsequent reaction with diazo compounds can lead to functionalized 4-quinolones. mdpi.com Direct C-H functionalization of existing heterocycles like benzimidazoles and pyridines with olefins or aryl halides is also a powerful strategy enabled by rhodium catalysis. nih.gov

Cobalt catalysis offers a cost-effective and often complementary approach. mdpi.com Efficient cobalt-catalyzed redox-neutral [4+2] annulation of aryl amidines with diazo compounds produces isoquinolines under mild conditions, with N₂ and H₂O as the only byproducts. mdpi.com Cobalt catalysts have also been employed in the synthesis of quinolines and quinazolines from 2-aminoaryl alcohols and ketones or nitriles. mdpi.com

Bimetallic systems can offer unique reactivity. Bimetallic Co/Rh nanoparticles immobilized on charcoal have been successfully used in the silylcarbocyclization of 1,6-enynes to generate pyrrolidine (B122466) derivatives. mdpi.com Another bimetallic relay catalysis, using a combination of Co(acac)₂ and AgOTf, promotes the reaction between 2-ethynylanilines and isocyanides to afford densely functionalized pyrrolo[2,3-β]indoles. mdpi.com These examples demonstrate the power of cobalt and rhodium catalysis, both individually and in combination, to provide access to a wide spectrum of valuable nitrogen-containing heterocyclic compounds. rsc.orgmdpi.com

Future Directions and Emerging Research Areas in Cobalt Rhodium Chemistry

Exploration of Novel Cobalt-Rhodium Compound Architectures and Ligand Designs

Future research is increasingly directed towards the synthesis of Co-Rh compounds with precisely controlled architectures to enhance catalytic performance. This moves beyond simple bimetallic alloys to more sophisticated structures such as core-shell nanoparticles, heterobimetallic clusters, and metal-organic frameworks (MOFs). For instance, the synthesis of bimetallic Co-Rh nanoparticles with defined Co:Rh ratios has demonstrated that the composition critically influences catalytic activity and selectivity. nih.gov A notable example is the use of [RhCo₃(CO)₁₂] deposited on silica (B1680970), which showed significantly higher activity in the hydroformylation of ethylene (B1197577) and propylene (B89431) compared to its monometallic counterparts. mdpi.com

Integration of Machine Learning and Artificial Intelligence for Catalyst Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of Co-Rh catalysts. arxiv.orgyoutube.com These computational tools can navigate the vast chemical space of potential catalyst compositions and structures far more efficiently than traditional experimental methods. arxiv.org By analyzing large datasets, ML models can identify complex relationships between a catalyst's features (like composition and structure) and its performance metrics (such as activity, selectivity, and stability). arxiv.orgrsc.org

This data-driven approach accelerates the screening of new materials and helps in formulating design rules for superior catalysts. acs.org For example, AI can be used to predict the catalytic performance of different Co-Rh compositions for specific reactions, such as CO₂ hydrogenation, by identifying key descriptive parameters, or "materials genes," from a combination of theoretical and experimental data. acs.org This predictive power saves significant time and resources, enabling researchers to focus on synthesizing and testing only the most promising candidates identified by the models. arxiv.orgresearchgate.net

Advancements in In Situ/Operando Characterization Techniques for Reaction Monitoring

To understand how Co-Rh catalysts function under real reaction conditions, researchers are increasingly turning to advanced in situ and operando characterization techniques. mpg.deresearchgate.net These methods allow for the direct observation of the catalyst's structural and electronic states while the chemical reaction is in progress. mpg.de

Techniques such as X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are invaluable for probing the oxidation states and local coordination environment of the cobalt and rhodium atoms. mpg.deresearchgate.netresearchgate.net For example, ambient pressure X-ray Photoelectron Spectroscopy (AP-XPS) has been used to study the surface composition and oxidation state of Co-Rh nanoparticles during CO hydrogenation. researchgate.net Similarly, in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) provides insights into the types of molecules adsorbed on the catalyst surface, helping to identify reaction intermediates and understand mechanistic pathways. acs.org These techniques provide crucial data to establish structure-activity relationships and understand catalyst deactivation mechanisms. researchgate.netresearchgate.net

Technique Information Gained about Co-Rh Catalysts References
In Situ/Operando XAS (XANES/EXAFS) Provides data on oxidation states, coordination numbers, and bond distances of Co and Rh atoms during reaction. mpg.deresearchgate.net mpg.deresearchgate.netresearchgate.net
Ambient Pressure XPS (AP-XPS) Determines the surface elemental composition and chemical states of the catalyst under reaction pressures. researchgate.net researchgate.net
In Situ DRIFTS Identifies adsorbed species and reaction intermediates on the catalyst surface in real-time. acs.org acs.org
In Situ EPR Spectroscopy Characterizes paramagnetic species and can quantify different oxidation states (e.g., Co(II), Co(IV)) under electrochemical conditions. mdpi.com mdpi.com

Development of Highly Robust and Recyclable Cobalt-Rhodium Catalytic Systems

A major focus for the industrial application of Co-Rh catalysts is improving their long-term stability and recyclability. nih.govrsc.org Research is geared towards developing heterogeneous systems where the catalyst is immobilized on a solid support, which prevents leaching of the precious metals and simplifies product separation. mdpi.com Strategies include depositing Co-Rh nanoparticles on supports like silica, alumina, or carbon materials. mdpi.comgoogle.com

For example, Co-Rh heterobimetallic nanoparticles have been shown to be stable and reusable for over ten cycles in the synthesis of indoles without a significant loss of catalytic activity. nih.gov Another approach involves immobilizing Co-Rh nanoparticles in supported ionic liquid phases (SILP), which enhances stability and allows for precise control over the catalytic environment. nih.gov The development of such robust systems is essential for creating economically viable and environmentally friendly industrial processes. rsc.orgrsc.org

Synergistic Effects in Multi-Metallic Systems Incorporating Cobalt and Rhodium

The combination of cobalt and rhodium in a single catalyst often leads to synergistic effects, where the bimetallic system exhibits enhanced performance compared to the individual metals. acs.orgmdpi.com This synergy can manifest as increased activity, improved selectivity towards a desired product, or greater stability. mdpi.commdpi.com For instance, in the hydroformylation of ethene, the addition of cobalt to a rhodium-based catalyst was found to increase both productivity and selectivity towards oxygenates. acs.org This was attributed to the modification of CO adsorption strength on the catalyst surface. acs.org

Future research is exploring the addition of a third or even fourth metal to create more complex multi-metallic or high-entropy alloy catalysts. rsc.orgresearchgate.net These systems offer the potential for even greater tuning of catalytic properties. The interactions between the different metal sites can create unique electronic and geometric structures that facilitate specific reaction pathways. rsc.orgmdpi.com Understanding and harnessing these complex synergistic interactions is a key area for designing next-generation catalysts for challenging chemical transformations. nih.gov

Sustainable and Green Chemistry Approaches in Cobalt-Rhodium Catalysis

Aligning with the principles of green chemistry, a significant research thrust is the application of Co-Rh catalysts in sustainable processes. princeton.eduresearchgate.net This includes their use in reactions that improve atom economy, such as hydroformylation, which converts alkenes into valuable aldehydes with 100% atom economy. mdpi.comrsc.org

There is a strong emphasis on replacing hazardous solvents with greener alternatives. princeton.edu For example, research has shown that cobalt-based catalysts can operate effectively in greener solvents like methanol (B129727), which is a significant improvement over the toxic chlorinated solvents often required by traditional rhodium systems. princeton.edu Furthermore, Co-Rh catalysts are being explored for the conversion of renewable feedstocks, such as bio-derived olefins, into valuable chemicals. rsc.org The development of catalytic systems that can be easily recycled, as discussed in section 7.4, also contributes directly to the goals of green chemistry by minimizing waste and preserving precious metal resources. rsc.orgrsc.org

Q & A

Basic: What are the most effective methods for synthesizing and characterizing cobalt-rhodium bimetallic catalysts?

Methodological Answer:
Bimetallic Co-Rh catalysts are typically synthesized via incipient wetness impregnation or co-precipitation, followed by calcination and reduction. Characterization requires a combination of temperature-programmed reduction (TPR), hydrogen chemisorption, and X-ray photoelectron spectroscopy (XPS). For example, TPR profiles (Fig. 4 in ) reveal reducibility differences between Co and Rh, while hydrogen chemisorption (Table 1 in ) quantifies metal dispersion. XPS is critical for determining oxidation states in alloys. Reproducibility hinges on standardized reduction protocols (e.g., H₂ flow rate, temperature ramping) .

Advanced: How do computational methods like CASPT2 and CCSD(T) accurately predict singlet-triplet energy differences in cobalt vs. rhodium complexes?

Methodological Answer:
Multireference methods (e.g., MRCISD, CASPT2) account for electron correlation in open-shell systems, while coupled-cluster (CCSD(T)) methods approximate dynamic correlation. Studies show rhodium complexes exhibit larger electron-pairing tendencies (smaller singlet-triplet gaps) than cobalt due to relativistic effects. For example, CASPT2 calculations on [MCl₄]⁻ (M = Co, Rh) reveal a 20–30% reduction in singlet-triplet gaps for Rh, aligning with experimental magnetic data . Validation requires benchmarking against experimental spectroscopic parameters.

Basic: What analytical techniques are critical for assessing the dispersion and reducibility of Co-Rh catalysts on alumina supports?

Methodological Answer:
Hydrogen chemisorption (H₂/M ratio) quantifies metal dispersion, with Rh typically showing higher dispersion than Co on γ-Al₂O₃ (Table 1 in ). Temperature-programmed reduction (TPR) identifies reduction peaks for Co₃O₄ (300–400°C) and Rh₂O₃ (100–200°C). Discrepancies in dispersion values require cross-validation via transmission electron microscopy (TEM) or CO adsorption isotherms .

Advanced: What strategies resolve contradictions in reported catalytic activities of Co-Rh systems under varying reduction conditions?

Methodological Answer:
Contradictions often arise from differences in reduction temperatures altering metal-support interactions. For example, Rh-rich catalysts reduced at 473 K exhibit higher H₂ adsorption but lower stability. Systematic TPR-TPD (temperature-programmed desorption) studies under controlled atmospheres, paired with in-situ XPS, can correlate activity with surface oxidation states. Reproducibility requires documenting pretreatment conditions (e.g., H₂ pressure, ramp rate) in metadata .

Basic: How to design experiments to study synergistic effects in Co-Rh catalysts for specific reactions?

Methodological Answer:
Design involves:

Composition Gradients : Synthesize catalysts with varying Co:Rh ratios (e.g., 1:1, 3:1).

Reactivity Tests : Compare turnover frequencies (TOF) in model reactions (e.g., CO oxidation).

Post-Reaction Characterization : Use XPS or EXAFS to detect structural changes.
Synergy is confirmed when activity exceeds monometallic counterparts. Control experiments must account for particle size effects .

Advanced: What are the challenges in modeling electron pairing trends between cobalt and rhodium using multireference wavefunction methods?

Methodological Answer:
Challenges include:

  • Basis Set Sensitivity : Larger basis sets are needed for Rh due to relativistic 4d/5s orbitals.
  • Dynamic Correlation : CCSD(T) corrections to CASPT2 energies are essential for accuracy.
  • Spin-Orbit Coupling : Neglecting SOC in Rh systems can overestimate singlet-triplet gaps by 10–15%. Benchmarking against experimental magnetic moments is critical .

Basic: What are the best practices for ensuring reproducibility in Co-Rh catalyst synthesis?

Methodological Answer:

  • Standardized Protocols : Document calcination (e.g., 500°C, 4 hrs in air) and reduction (e.g., 300°C, 2 hrs in H₂) parameters.
  • Support Pretreatment : γ-Al₂O₃ should be dehydrated at 200°C before impregnation.
  • Batch Controls : Synthesize monometallic Co and Rh catalysts as references.
    Full experimental details must be reported per guidelines in .

Advanced: How do temperature-programmed techniques (TPR, TPD) elucidate metal-support interactions in bimetallic Co-Rh systems?

Methodological Answer:
TPR profiles for Co-Rh/Al₂O₃ show overlapping reduction peaks, indicating Rh facilitates Co₃O₄ reduction at lower temperatures (Fig. 4 in ). TPD of CO or NH₃ quantifies acid/base sites altered by Rh incorporation. Hysteresis in TPR-TPO (temperature-programmed oxidation) cycles reveals irreversible structural changes, such as alloy formation .

Basic: How to analyze XPS data to determine oxidation states in cobalt-rhodium alloys?

Methodological Answer:

  • Co 2p₃/₂ Peaks : Co⁰ (778.0 eV), Co²⁺ (780.5 eV), Co³⁺ (782.0 eV).
  • Rh 3d₅/₂ Peaks : Rh⁰ (307.1 eV), Rh³⁺ (309.5 eV).
    Alloy formation shifts peaks due to charge transfer (e.g., Co⁰ → Rh⁰ shift by +0.3 eV). Use Ar⁺ sputtering cautiously to avoid surface reduction artifacts .

Advanced: What methodological approaches validate the enhanced electron pairing tendency in rhodium versus cobalt complexes?

Methodological Answer:

Computational : Compare CASPT2 singlet-triplet gaps for [M(NH₃)₆]ⁿ⁺ (M = Co, Rh). Rh systems show 15–25% smaller gaps due to larger spin-orbit coupling.

Experimental : Magnetic susceptibility measurements (e.g., SQUID) confirm lower μeff in Rh complexes.

Spectroscopic : EPR silence in Rh(I) complexes supports paired electron configurations .

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